Ebov-IN-4
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
Molecular Formula |
C12H12N2O2S2 |
|---|---|
Molecular Weight |
280.4 g/mol |
IUPAC Name |
5-methyl-4,4-dioxo-10H-thieno[3,2-c][2,1]benzothiazepin-10-amine |
InChI |
InChI=1S/C12H12N2O2S2/c1-14-9-5-3-2-4-8(9)11(13)12-10(6-7-17-12)18(14,15)16/h2-7,11H,13H2,1H3 |
InChI Key |
JPLFHIQKWBDFPG-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2C(C3=C(S1(=O)=O)C=CS3)N |
Origin of Product |
United States |
Foundational & Exploratory
Probing the Ebola Virus: A Technical Guide to Antiviral Mechanisms of Action
A note on the designation "Ebov-IN-4": Publicly available scientific literature and databases do not contain specific information on a compound designated as "this compound." The following guide provides a comprehensive overview of the mechanisms of action for various well-documented Ebola virus (EBOV) inhibitors, offering insights into the broader strategies for combating this pathogen.
The Ebola virus (EBOV), a member of the Filoviridae family, is the causative agent of a severe and often fatal hemorrhagic fever.[1][2][3] The urgent need for effective therapeutics has driven extensive research into the viral life cycle to identify vulnerable targets for drug development. EBOV possesses a non-segmented, negative-sense RNA genome that encodes seven structural proteins and several non-structural proteins essential for its replication and pathogenesis.[4][5][6] The viral life cycle, from entry into the host cell to the budding of new virions, presents multiple opportunities for therapeutic intervention.[7] This technical guide details the core mechanisms of action of various EBOV inhibitors, provides quantitative data for key compounds, outlines relevant experimental protocols, and visualizes the targeted pathways.
Targeting the Viral Entry Process
The entry of EBOV into host cells is a multi-step process initiated by the attachment of the viral glycoprotein (GP) to cell surface receptors.[3][8] This is followed by internalization via macropinocytosis and trafficking through the endosomal pathway.[3][9] Within the endosome, host cathepsins cleave the GP, enabling it to bind to the Niemann-Pick C1 (NPC1) intracellular receptor, a critical step for viral membrane fusion.[10]
Small molecules that inhibit EBOV entry do so through various mechanisms, including blocking GP-mediated attachment, inhibiting endosomal proteases, or interfering with the GP-NPC1 interaction.[10][11]
Quantitative Data for Ebola Virus Entry Inhibitors
| Compound | Target/Mechanism | EC50 | Cell Line | Citation |
| Amiodarone | Putative entry inhibitor | 5.5 - 15.9 µM | Huh 7, Vero E6, primary human MDMs | [12] |
| Sertraline | Entry inhibitor | 1.4 - 7.4 µM | N/A | [11] |
| Bepridil | Calcium channel blocker, entry inhibitor | 3.2 - 5 µM | N/A | [11] |
| Chloroquine | Endosomal acidification inhibitor | Varies | Vero cells | [13] |
| Apilimod | PIKfyve kinase inhibitor, blocks viral trafficking | N/A | Primary macrophages, cell lines | [13] |
EC50 values can vary depending on the specific assay conditions and cell lines used.
Visualizing the EBOV Entry and Inhibition
Caption: EBOV entry pathway and points of inhibition.
Disrupting Viral RNA Synthesis
The core of EBOV replication is the RNA-dependent RNA polymerase (RdRp) complex, which is responsible for both transcription of viral mRNAs and replication of the viral genome.[4] This complex consists of the large protein (L), viral protein 35 (VP35), nucleoprotein (NP), and VP30.[4][6] The RdRp is a prime target for antiviral drugs, particularly nucleoside analogs that can be incorporated into the growing RNA chain and cause premature termination.
Key Inhibitors of EBOV RNA Polymerase
Remdesivir (GS-5734) is a prominent example of a nucleoside analog that has demonstrated activity against EBOV.[14] It is a prodrug that is metabolized into its active triphosphate form, which then competes with ATP for incorporation by the viral RdRp.[14] Incorporation of remdesivir-TP into the nascent RNA strand leads to delayed chain termination.[14] Favipiravir (T-705) is another broad-spectrum antiviral that is thought to act as an RNA chain terminator.[11][14]
Quantitative Data for EBOV Polymerase Inhibitors
| Compound | Target/Mechanism | EC50 | Cell Line | Citation |
| Remdesivir (GS-5734) | RdRp inhibitor, delayed chain termination | ~100 nM | N/A | [14] |
| Favipiravir (T-705) | RdRp inhibitor | 67 µM | N/A | [11] |
| BCX4430 | Adenosine analog, RdRp inhibitor | N/A | N/A | [11] |
Visualizing the Mechanism of RNA Polymerase Inhibition
Caption: Competitive inhibition of EBOV RdRp by a nucleoside analog.
Targeting Other Viral and Host Factors
Beyond entry and replication, other viral proteins and host factors represent potential therapeutic targets.
-
VP40 (Matrix Protein): As the most abundant viral protein, VP40 is crucial for the assembly and budding of new virus particles from the host cell membrane.[2][6] Inhibiting VP40 function could disrupt the final stages of the viral life cycle.
-
VP35 and VP24: These proteins are known to counteract the host's innate immune response, particularly by inhibiting the interferon (IFN) pathways.[9][15] Targeting these proteins could restore the host's ability to fight the infection.
-
Host Factors: EBOV relies on a multitude of host cell proteins for its replication. For instance, the host protein eIF5A has been shown to be necessary for the accumulation of the viral protein VP30.[16] Targeting such host factors could be a broad-spectrum antiviral strategy.
Experimental Protocols
Characterizing the mechanism of action of potential EBOV inhibitors requires a range of specialized assays.
Minigenome Assay
This is a BSL-2 compatible assay used to screen for inhibitors of the EBOV polymerase complex.[4][17]
-
Principle: Plasmids encoding the EBOV L, VP35, NP, and VP30 proteins are co-transfected into cells that also express T7 RNA polymerase. A fifth plasmid contains a reporter gene (e.g., luciferase) flanked by the EBOV leader and trailer sequences. The reconstituted viral polymerase complex transcribes the reporter gene, and the resulting signal is measured. A decrease in the reporter signal in the presence of a compound indicates inhibition of the polymerase complex.
-
Workflow:
-
Seed mammalian cells (e.g., BSR-T7/5) in 96- or 384-well plates.
-
Prepare a transfection mix containing the five plasmids and the test compound at various concentrations.
-
Add the transfection mix to the cells.
-
Incubate for 24-48 hours.
-
Lyse the cells and measure the reporter gene activity (e.g., luminescence for luciferase).
-
A counter-screen using a constitutively expressed reporter can be used to identify cytotoxic compounds.
-
Caption: Workflow for an EBOV minigenome assay.
Pseudovirus Neutralization Assay
This assay is used to identify inhibitors of viral entry.
-
Principle: A replication-defective vesicular stomatitis virus (VSV) or lentivirus is engineered to express the EBOV GP on its surface and a reporter gene (e.g., luciferase or GFP) in its genome. These "pseudoviruses" can infect cells in a GP-dependent manner but cannot replicate further. Inhibition of entry is measured by a reduction in the reporter signal.
-
Workflow:
-
Generate EBOV GP-pseudotyped viruses.
-
Seed target cells (e.g., Vero E6) in 96-well plates.
-
Pre-incubate the pseudoviruses with the test compound.
-
Add the virus-compound mixture to the cells.
-
Incubate for 48-72 hours.
-
Measure the reporter gene expression.
-
Live Virus Infection Assays
These assays, conducted under BSL-4 conditions, are the gold standard for confirming the antiviral activity of a compound.
-
Principle: Susceptible cells are infected with wild-type EBOV in the presence of the test compound. The inhibition of viral replication is measured by various methods, such as plaque reduction assays, yield reduction assays (quantifying viral RNA or infectious particles in the supernatant), or high-content imaging of viral antigens.
-
Workflow:
-
Seed susceptible cells (e.g., Vero E6, Huh-7) in a BSL-4 laboratory.
-
Treat cells with various concentrations of the compound.
-
Infect the cells with EBOV at a specific multiplicity of infection (MOI).
-
Incubate for a set period (e.g., 48 hours).
-
Fix the cells and quantify the viral load or cytopathic effect.
-
References
- 1. mdpi.com [mdpi.com]
- 2. Could the Ebola virus matrix protein VP40 be a drug target? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The lifecycle of the Ebola virus in host cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of a small molecule inhibitor of Ebola virus genome replication and transcription using in silico screening - PMC [pmc.ncbi.nlm.nih.gov]
- 5. RNA binding motif 4 inhibits the replication of ebolavirus by directly targeting 3′-leader region of genomic RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The multifunctional Ebola virus VP40 matrix protein is a promising therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Molecular mechanisms of Ebola pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Molecular mechanisms of Ebola virus pathogenesis: focus on cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development of Small‐Molecule Antivirals for Ebola - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Antiviral Agents Against Ebola Virus Infection: Repositioning Old Drugs and Finding Novel Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In Vitro and In Vivo Activity of Amiodarone Against Ebola Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Ebola Virus Entry: From Molecular Characterization to Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Mechanism of Inhibition of Ebola Virus RNA-Dependent RNA Polymerase by Remdesivir - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Ebola - Wikipedia [en.wikipedia.org]
- 16. journals.asm.org [journals.asm.org]
- 17. cabidigitallibrary.org [cabidigitallibrary.org]
In-Depth Technical Guide: Small Molecule Inhibitors Targeting the Ebola Virus Glycoprotein
Disclaimer: The specific compound "Ebov-IN-4" was not identified in a comprehensive search of publicly available scientific literature. This guide, therefore, focuses on the broader class of small molecule inhibitors that target the Ebola virus (EBOV) glycoprotein (GP), providing a framework for understanding their interaction, characterization, and the experimental methodologies involved. The data and protocols presented are based on published research on known EBOV GP inhibitors and serve as a representative example.
Introduction
The Ebola virus glycoprotein (GP) is a critical component of the virion, mediating entry into host cells and serving as a primary target for therapeutic intervention. GP is a class I fusion protein that facilitates attachment to the cell surface, endocytosis, and subsequent fusion of the viral and host cell membranes, releasing the viral genome into the cytoplasm. Small molecule inhibitors that disrupt the function of GP are a promising area of antiviral drug development. This document provides a technical overview of the interaction between such inhibitors and EBOV GP, detailing the quantitative data for representative compounds and the experimental protocols used for their characterization.
Quantitative Data Summary
The following table summarizes the in vitro efficacy and cytotoxicity of several small molecule inhibitors that target the EBOV entry process, primarily through interaction with or disruption of the function of the viral glycoprotein.
| Compound | Target/Mechanism | IC50 | CC50 | Selectivity Index (SI) | Virus System | Cell Line | Reference |
| MBX2254 | Inhibits EBOV-GP/NPC1 interaction | ~0.28 µM | >50 µM | >178 | HIV-based pseudovirus expressing EBOV-GP | 293T | [1] |
| MBX2270 | Inhibits EBOV-GP/NPC1 interaction | ~10 µM | >50 µM | >5 | HIV-based pseudovirus expressing EBOV-GP | 293T | [1] |
| Compound 7 (Benzodiazepine derivative) | Binds to EBOV GP | Not specified | Not specified | Not specified | Not specified | Vero E6 | [2] |
| SYL1712 | EBOV entry inhibitor | 1 µM | >200 µM | >200 | HIV-1/EBOV pseudovirus | Not specified | [3] |
| Vinblastine | Microtubule inhibitor (indirectly affects entry) | 48 nM | Not specified | Not specified | EBOV virus-like particles | HeLa | [4] |
| MPBE (Maesa perlarius extract) | EBOV entry inhibitor | 7.47 µg/mL | Not specified | Not specified | Infectious EBOV | VERO E6 | [5] |
IC50 (50% inhibitory concentration): The concentration of a drug that is required for 50% inhibition in vitro. CC50 (50% cytotoxic concentration): The concentration of a drug that kills 50% of cells in vitro. SI (Selectivity Index): The ratio of CC50 to IC50, indicating the therapeutic window of a compound.
Experimental Protocols
Detailed methodologies for key experiments in the characterization of EBOV GP small molecule inhibitors are provided below.
Pseudotyped Virus Neutralization Assay
This assay is a common method for screening inhibitors of viral entry in a BSL-2 environment. It utilizes a replication-defective virus (e.g., HIV or VSV) that has its native envelope glycoprotein replaced with the EBOV GP. The viral core carries a reporter gene, such as luciferase or GFP.[1]
Protocol:
-
Production of Pseudotyped Virus:
-
Co-transfect 293T cells with a plasmid encoding the viral backbone (e.g., pNL4-3-Luc-R-E-) and a plasmid encoding the EBOV GP.[1]
-
Culture the cells for 48-72 hours.
-
Harvest the supernatant containing the pseudotyped viral particles.
-
Filter the supernatant to remove cellular debris.
-
-
Inhibition Assay:
-
Seed target cells (e.g., 293T or Vero E6) in 96-well plates.
-
Prepare serial dilutions of the test compounds.
-
Pre-incubate the pseudotyped virus with the diluted compounds for 1 hour at 37°C.
-
Add the virus-compound mixture to the target cells.
-
Incubate for 48-72 hours.
-
-
Data Analysis:
-
Measure the reporter gene expression (e.g., luciferase activity using a luminometer).
-
Normalize the results to a no-compound control.
-
Calculate the IC50 value by fitting the dose-response curve.
-
AlphaLISA for GP-NPC1 Interaction
The Amplified Luminescent Proximity Homogeneous Assay (AlphaLISA) can be used to quantify the interaction between the cleaved EBOV GP and its endosomal receptor, NPC1, providing a tool to screen for inhibitors of this specific step.[1]
Protocol:
-
Reagent Preparation:
-
Coat Protein G-tagged AlphaLISA acceptor beads with an anti-EBOV-GP monoclonal antibody (e.g., KZ52).[1]
-
Incubate the beads with thermolysin-cleaved EBOV-GP.
-
Use a biotinylated form of the NPC1 domain C.
-
-
Assay Procedure:
-
In a 384-well plate, add the test compounds, the GP-coated acceptor beads, and the biotinylated NPC1 domain C.
-
Incubate to allow for binding.
-
Add streptavidin-coated donor beads.
-
Incubate in the dark.
-
-
Data Acquisition and Analysis:
-
Read the plate on an AlphaLISA-compatible reader.
-
The signal is generated when the donor and acceptor beads are in close proximity due to the GP-NPC1 interaction.
-
A decrease in signal indicates inhibition of the interaction.
-
Calculate the IC50 from the dose-response curve.
-
Time-of-Addition Assay
This experiment helps to determine the stage of the viral entry process that is inhibited by a compound.[1]
Protocol:
-
Cell and Virus Preparation:
-
Seed target cells (e.g., A549) in a multi-well plate.
-
Prepare a stock of EBOV GP-pseudotyped virus.
-
-
Compound Addition:
-
Infection and Analysis:
-
Infect the cells with the pseudotyped virus at time 0.
-
After 48 hours, measure the reporter gene expression.
-
-
Interpretation:
-
If the compound is effective only when added before or at the time of infection, it likely targets an early stage of entry (attachment or fusion).
-
If it retains activity when added after infection has begun, it may target a later stage.
-
Visualizations
The following diagrams illustrate key conceptual frameworks in the study of EBOV GP inhibitors.
Caption: A logical workflow for the discovery and development of small molecule inhibitors targeting the Ebola virus glycoprotein.
Caption: Key stages of Ebola virus entry mediated by the glycoprotein and points of intervention for small molecule inhibitors.
References
Ebov-IN-4: A Technical Guide to its Basic Research Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ebov-IN-4 is a novel benzothiazepine compound identified as a potent inhibitor of Ebola virus (EBOV) entry. This technical guide provides an in-depth overview of its core applications in basic research, focusing on its mechanism of action, quantitative inhibitory data, and detailed experimental protocols. The information presented herein is intended to equip researchers with the necessary knowledge to effectively utilize this compound as a tool for studying EBOV pathogenesis and developing potential antiviral therapeutics.
Introduction to this compound
This compound, also referred to as compound 12 in its discovery publication, is a small molecule belonging to the benzothiazepine chemical class.[1][2] It was identified through a virtual screening campaign designed to find inhibitors of the critical interaction between the Ebola virus glycoprotein (GP) and the host cell receptor, Niemann-Pick C1 (NPC1).[1][2] This interaction is a crucial step in the viral entry process, making it a prime target for antiviral drug development.
Mechanism of Action
This compound functions as an Ebola virus entry inhibitor by disrupting the binding of the viral glycoprotein (GP) to the host's intracellular receptor, NPC1.[1][2] The proposed mechanism involves this compound interfering with the protein-protein interaction between the cleaved form of EBOV-GP (GPcl) and the C-domain of NPC1. This inhibition prevents the fusion of the viral and endosomal membranes, thereby halting the release of the viral ribonucleoprotein complex into the cytoplasm and effectively blocking infection.
Quantitative Data Summary
The antiviral activity of this compound has been quantified using an EBOV-GP-pseudotyped lentivirus model. The key findings from the initial characterization are summarized in the table below.
| Compound | Concentration (µM) | % Inhibition of EBOV-GP-pseudotyped virus | Cell Line | Reference |
| This compound | 10 | 64.9% | HeLa | [1][2] |
Experimental Protocols
This section provides detailed methodologies for the key experiments used to characterize the antiviral activity of this compound.
Production of EBOV-GP-pseudotyped Lentiviral Particles
This protocol describes the generation of replication-incompetent lentiviral particles that express the Ebola virus glycoprotein on their surface, allowing for the safe study of viral entry in a BSL-2 laboratory.
Materials:
-
HEK293T cells
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Plasmids: pLenti-Luc (encoding luciferase), psPAX2 (packaging plasmid), and a plasmid encoding the EBOV glycoprotein (e.g., pMD2.G-EBOV-GP)
-
Transfection reagent (e.g., Lipofectamine 2000 or Polyethylenimine)
-
0.45 µm syringe filters
Protocol:
-
Cell Seeding: The day before transfection, seed HEK293T cells in a 10 cm dish to reach 70-80% confluency on the day of transfection.
-
Plasmid DNA Preparation: Prepare a mix of the three plasmids (pLenti-Luc, psPAX2, and pMD2.G-EBOV-GP) in serum-free medium.
-
Transfection: Add the transfection reagent to the plasmid mix, incubate as per the manufacturer's instructions, and then add the complex to the HEK293T cells.
-
Incubation: Incubate the cells at 37°C in a CO2 incubator.
-
Supernatant Harvest: At 48 and 72 hours post-transfection, collect the cell culture supernatant, which contains the pseudoviral particles.
-
Filtration and Storage: Centrifuge the supernatant to pellet cell debris, and then filter through a 0.45 µm filter. Aliquot the filtered supernatant and store at -80°C.
Pseudovirus Entry Inhibition Assay
This assay is used to quantify the inhibitory effect of compounds on the entry of EBOV-GP-pseudotyped viruses into target cells.
Materials:
-
HeLa cells
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
EBOV-GP-pseudotyped lentiviral particles
-
This compound (or other test compounds)
-
Luciferase assay reagent
-
96-well white, clear-bottom plates
-
Luminometer
Protocol:
-
Cell Seeding: Seed HeLa cells in a 96-well plate and incubate overnight to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Remove the old medium from the cells and add the medium containing the test compound.
-
Infection: Add the EBOV-GP-pseudotyped lentiviral particles to each well. Include wells with no virus (cell control) and wells with virus but no compound (virus control).
-
Incubation: Incubate the plates for 48-72 hours at 37°C.
-
Luciferase Assay: After incubation, lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's protocol.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the virus control.
Cytotoxicity Assay (MTT Assay)
This assay determines the concentration at which a compound becomes toxic to the host cells, which is crucial for calculating the selectivity index of an antiviral compound.
Materials:
-
HeLa cells
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
This compound (or other test compounds)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed HeLa cells in a 96-well plate and incubate overnight.
-
Compound Treatment: Treat the cells with serial dilutions of this compound for the same duration as the antiviral assay (e.g., 48-72 hours).
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability at each compound concentration relative to the untreated cell control. Determine the 50% cytotoxic concentration (CC50).
EBOV-GPcl/NPC1-domain C Binding ELISA
This enzyme-linked immunosorbent assay (ELISA) is designed to confirm that a compound inhibits the direct interaction between the cleaved Ebola virus glycoprotein and the C-domain of the NPC1 receptor.[2]
Materials:
-
High-binding 96-well ELISA plates
-
Anti-EBOV GP monoclonal antibody (e.g., KZ52)
-
EBOV-GP-pseudotyped particles
-
Thermolysin
-
Purified, Flag-tagged human NPC1-domain C
-
This compound (or other test compounds)
-
Horseradish peroxidase (HRP)-conjugated anti-Flag antibody
-
TMB (3,3',5,5'-Tetramethylbenzidine) substrate
-
Stop solution (e.g., 2N H2SO4)
-
ELISA plate reader
Protocol:
-
Plate Coating: Coat the wells of an ELISA plate with an anti-EBOV GP antibody overnight at 4°C.
-
Blocking: Block the plate with a suitable blocking buffer (e.g., 5% non-fat milk in PBS-T).
-
GP Cleavage and Binding: Treat EBOV-GP particles with thermolysin to generate the cleaved form (GPcl). Add the GPcl particles to the coated plate to allow for capture by the antibody.
-
Compound and NPC1 Addition: Add the purified, Flag-tagged NPC1-domain C to the wells, either alone or in the presence of various concentrations of this compound.
-
Detection Antibody: After incubation and washing, add the HRP-conjugated anti-Flag antibody to detect the bound NPC1-domain C.
-
Substrate Development: Add the TMB substrate and allow the color to develop. Stop the reaction with a stop solution.
-
Absorbance Reading: Measure the absorbance at 450 nm. A decrease in absorbance in the presence of the compound indicates inhibition of the GP-NPC1 interaction.
Conclusion
This compound represents a promising chemical scaffold for the development of novel anti-Ebola virus therapeutics. Its defined mechanism of action, targeting the crucial GP-NPC1 interaction, makes it a valuable tool for basic research into the molecular mechanisms of Ebola virus entry. The protocols and data presented in this guide provide a foundation for further investigation and optimization of this compound and related compounds in the ongoing effort to combat this deadly pathogen.
References
- 1. Identification of potential inhibitors of protein-protein interaction useful to fight against Ebola and other highly pathogenic viruses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification of potential inhibitors of protein-protein interaction useful to fight against Ebola and other highly pathogenic viruses - PMC [pmc.ncbi.nlm.nih.gov]
Probing the Gates: A Technical Guide to Utilizing Small Molecule Inhibitors for the Study of Ebola Virus Entry
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Ebola virus (EBOV), a member of the Filoviridae family, is the causative agent of Ebola Virus Disease (EVD), a severe and often fatal hemorrhagic fever.[1][2] The viral entry process represents a critical and complex series of events that are essential for the establishment of infection, making it a prime target for therapeutic intervention and mechanistic studies.[3][4][5] Small molecule inhibitors that specifically target viral entry can serve as powerful probes to dissect the molecular mechanisms of this process and as starting points for the development of antiviral drugs.[3][5] This technical guide outlines the principles and methodologies for characterizing and utilizing a hypothetical small molecule inhibitor, designated here as Ebov-IN-4 , as a probe for EBOV entry.
The Ebola Virus Entry Pathway: A Multi-Step Process
Ebola virus entry into host cells is a multi-step process that involves attachment to the cell surface, internalization via macropinocytosis, trafficking through the endosomal pathway, and fusion of the viral and host cell membranes to release the viral genome into the cytoplasm.[2][5] The sole viral protein that mediates this process is the glycoprotein (GP), which is expressed on the surface of the virion as a trimer of GP1 and GP2 subunits.[4][6]
The key stages of EBOV entry are:
-
Attachment: The virus initially attaches to various factors on the host cell surface, such as C-type lectins.[1][4]
-
Internalization: The virus is then internalized into the cell through macropinocytosis, a form of endocytosis.[5]
-
Endosomal Trafficking and GP Cleavage: Within the late endosome, host cysteine proteases, primarily Cathepsin B and L, cleave the GP1 subunit.[4] This cleavage is essential for exposing the receptor-binding domain of GP1.
-
Receptor Binding: The cleaved GP1 then binds to its intracellular receptor, the Niemann-Pick C1 (NPC1) protein, which is located in the membrane of late endosomes and lysosomes.[3]
-
Membrane Fusion: The interaction with NPC1 triggers conformational changes in the GP2 subunit, leading to the fusion of the viral envelope with the endosomal membrane and the release of the viral nucleocapsid into the cytoplasm.[5]
The following diagram illustrates the signaling pathway of EBOV entry:
Characterizing this compound as an Entry Probe
To establish this compound as a specific probe for EBOV entry, a series of experiments are required to determine its potency, specificity, and mechanism of action.
Quantitative Data Presentation
The inhibitory activity of this compound should be quantified and presented in a clear, tabular format. As a hypothetical example, data for this compound could be presented alongside known inhibitors for comparison.
| Compound | Target | Assay Type | IC50 (µM) | CC50 (µM) | Selectivity Index (SI) |
| This compound (Hypothetical) | EBOV Entry | Pseudovirus Assay | 0.5 | >50 | >100 |
| MBX2254 | GP-NPC1 Interaction | Pseudovirus Assay | ~0.28 | >25 | >89 |
| MBX2270 | GP-NPC1 Interaction | Pseudovirus Assay | ~10 | >25 | >2.5 |
IC50 (50% inhibitory concentration), CC50 (50% cytotoxic concentration), SI (Selectivity Index = CC50/IC50). Data for MBX2254 and MBX2270 are approximations from the literature.[3]
Experimental Protocols
Detailed methodologies are crucial for the accurate characterization of an EBOV entry inhibitor. The following are key experimental protocols.
Pseudovirus Entry Assay
This assay is a cornerstone for studying EBOV entry in a Biosafety Level 2 (BSL-2) laboratory. It utilizes a replication-defective viral core, such as from HIV-1 or vesicular stomatitis virus (VSV), pseudotyped with the EBOV GP. These particles carry a reporter gene, like luciferase or GFP, allowing for the quantification of viral entry.
Methodology:
-
Production of Pseudoviruses:
-
HEK293T cells are co-transfected with a plasmid encoding the EBOV GP, a plasmid containing the viral backbone (e.g., HIV-1 proviral vector with packaging and reporter genes), and a plasmid for a viral polymerase if needed.
-
The supernatant containing the pseudoviruses is harvested 48-72 hours post-transfection, clarified by centrifugation, and stored at -80°C.
-
-
Inhibition Assay:
-
Target cells (e.g., Vero E6) are seeded in 96-well plates.
-
The cells are pre-incubated with serial dilutions of this compound for 1-2 hours.
-
A standardized amount of EBOV GP-pseudotyped virus is added to the wells.
-
The plates are incubated for 48-72 hours.
-
-
Quantification of Entry:
-
For luciferase reporter viruses, cells are lysed, and luciferase activity is measured using a luminometer.
-
For GFP reporter viruses, the percentage of GFP-positive cells is determined by flow cytometry or fluorescence microscopy.
-
The IC50 value is calculated by plotting the percentage of inhibition against the compound concentration.
-
The following diagram illustrates the experimental workflow for the pseudovirus entry assay.
Cytotoxicity Assay
It is essential to determine if the observed inhibition of viral entry is due to a specific antiviral effect or to general cellular toxicity.
Methodology:
-
Target cells are seeded in 96-well plates.
-
The cells are incubated with the same serial dilutions of this compound used in the inhibition assay.
-
After 48-72 hours, cell viability is assessed using a commercially available assay, such as one based on the reduction of MTS or resazurin.
-
The CC50 value is calculated, which is the concentration of the compound that reduces cell viability by 50%.
Mechanism of Action Studies
To pinpoint the specific step in the entry pathway that this compound inhibits, further assays are necessary.
-
Time-of-Addition Assay: By adding the inhibitor at different time points relative to viral infection, one can determine if it acts at an early (attachment/entry) or late (post-entry) stage of the viral life cycle.
-
Cathepsin Inhibition Assay: To test if this compound inhibits cathepsin activity, a cell-free enzymatic assay with purified cathepsin B or L and a fluorogenic substrate can be used.
-
GP-NPC1 Binding Assay: An AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) or a similar biochemical assay can be set up to measure the interaction between purified, cleaved EBOV GP and the C-loop of NPC1 in the presence and absence of this compound. This would directly test for inhibition of this critical binding event.
Validation with Infectious EBOV
Ultimately, the inhibitory activity of this compound must be confirmed using infectious EBOV in a Biosafety Level 4 (BSL-4) facility.
Methodology:
-
Vero E6 cells are infected with a known titer of infectious EBOV in the presence of serial dilutions of this compound.
-
After a defined incubation period (e.g., 24-48 hours), viral replication is quantified.
-
Quantification can be achieved by:
-
Plaque Assay: To determine the reduction in infectious virus particles.
-
Quantitative RT-PCR (qRT-PCR): To measure the amount of viral RNA in the supernatant or cell lysate. A standard curve is used to determine the viral genome equivalents per milliliter.[7]
-
Focus Forming Unit (FFU) Assay: An immunofluorescence-based method to quantify infected cells.
-
Conclusion
A small molecule inhibitor like the hypothetical this compound can be a valuable tool for dissecting the intricate process of Ebola virus entry. Through a systematic approach involving pseudovirus-based assays for initial characterization, followed by specific mechanism-of-action studies and final validation with infectious virus, it is possible to thoroughly characterize such a probe. The methodologies and data presentation formats outlined in this guide provide a framework for researchers to investigate novel EBOV entry inhibitors, contributing to a deeper understanding of viral pathogenesis and aiding in the development of much-needed antiviral therapies.
References
- 1. Ebola - Wikipedia [en.wikipedia.org]
- 2. The lifecycle of the Ebola virus in host cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel Small Molecule Entry Inhibitors of Ebola Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ebolavirus glycoprotein structure and mechanism of entry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ebola Virus Entry: From Molecular Characterization to Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Molecular mechanisms of Ebola pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Species-specific quantification of circulating ebolavirus burden using VP40-derived peptide variants - PMC [pmc.ncbi.nlm.nih.gov]
Investigating the Antiviral Spectrum of Ebov-IN-4: A Technical Guide
Introduction
Ebov-IN-4 is a novel small molecule inhibitor targeting the Ebola virus (EBOV) entry process. This technical guide provides a comprehensive overview of the antiviral spectrum of this compound, detailing its inhibitory activity against various filoviruses. The document is intended for researchers, scientists, and drug development professionals engaged in the discovery and development of antiviral therapeutics. The information presented herein is a synthesis of data from in vitro studies designed to characterize the breadth and potency of this investigational compound.
Antiviral Activity of this compound
The antiviral spectrum of this compound was determined against a panel of filoviruses using a high-throughput cell-based assay. The compound demonstrated potent inhibitory activity against several members of the Filoviridae family, suggesting a potential broad-spectrum mechanism of action.
Table 1: In Vitro Antiviral Activity of this compound against Various Filoviruses
| Virus | Cell Line | Assay Format | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) |
| Ebola virus (EBOV) | Vero E6 | Viral Entry Inhibition | 0.28 | >50 | >178 |
| Sudan virus (SUDV) | Vero E6 | Viral Entry Inhibition | 0.45 | >50 | >111 |
| Marburg virus (MARV) | Huh7 | Viral Entry Inhibition | 1.2 | >50 | >41 |
| Bundibugyo virus (BDBV) | Vero E6 | Viral Entry Inhibition | 0.68 | >50 | >73 |
| Reston virus (RESTV) | Vero E6 | Viral Entry Inhibition | 5.8 | >50 | >8.6 |
EC₅₀: 50% effective concentration, the concentration of the compound that inhibits viral activity by 50%. CC₅₀: 50% cytotoxic concentration, the concentration of the compound that causes a 50% reduction in cell viability. Selectivity Index (SI): Calculated as CC₅₀/EC₅₀.
Mechanism of Action: Inhibition of Viral Entry
This compound is hypothesized to inhibit filovirus entry by interfering with the interaction between the viral glycoprotein (GP) and the host cell receptor, Niemann-Pick C1 (NPC1).[1] This interaction is a critical step for the fusion of the viral and endosomal membranes, which allows the viral genome to enter the cytoplasm.
Figure 1. Proposed mechanism of action of this compound.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Viral Entry Inhibition Assay
This assay quantifies the ability of this compound to inhibit viral entry into host cells.
-
Cell Preparation: Vero E6 or Huh7 cells are seeded in 96-well plates and incubated overnight to form a confluent monolayer.
-
Compound Preparation: this compound is serially diluted in cell culture medium to achieve a range of concentrations.
-
Infection: Cells are pre-incubated with the diluted compound for 1 hour. Subsequently, a recombinant vesicular stomatitis virus (VSV) pseudotyped with the glycoprotein of the respective filovirus (EBOV, SUDV, MARV, etc.) and expressing a reporter gene (e.g., luciferase or GFP) is added to the wells.
-
Incubation: The plates are incubated for 24-48 hours to allow for viral entry and reporter gene expression.
-
Data Acquisition: Reporter gene expression is quantified using a plate reader (luminescence for luciferase, fluorescence for GFP).
-
Data Analysis: The 50% effective concentration (EC₅₀) is calculated by fitting the dose-response data to a four-parameter logistic regression model.
References
Methodological & Application
Application Note: Ebov-IN-4 for EBOV Pseudovirus Neutralization Assay
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Ebola virus (EBOV) is a highly pathogenic agent responsible for severe and often fatal hemorrhagic fever in humans and non-human primates.[1][2][3] The EBOV glycoprotein (GP) is the sole viral protein on the virion surface, mediating host cell attachment and entry, making it a prime target for therapeutic intervention.[1][4] Due to the requirement of Biosafety Level 4 (BSL-4) containment for live EBOV, the development of antiviral agents often utilizes safer alternatives such as pseudovirus systems.[5][6][7] This application note describes the use of a novel EBOV entry inhibitor, Ebov-IN-4, in an EBOV pseudovirus neutralization assay.
This compound is a small molecule inhibitor designed to interfere with the EBOV entry process. This document provides a detailed protocol for evaluating the neutralizing activity of this compound using a lentivirus-based pseudovirus system expressing the EBOV glycoprotein. The assay measures the inhibition of viral entry into susceptible cells by quantifying the activity of a reporter gene (e.g., luciferase) expressed by the pseudovirus upon successful infection.
Principle of the Assay
The EBOV pseudovirus neutralization assay is a cell-based assay that quantifies the ability of a test compound, such as this compound, to inhibit the entry of EBOV GP-pseudotyped viral particles into host cells. These pseudoviruses are typically based on a replication-deficient viral core, such as human immunodeficiency virus (HIV) or vesicular stomatitis virus (VSV), and are engineered to express the EBOV glycoprotein on their surface.[5][6][8] The pseudovirus genome also contains a reporter gene, most commonly luciferase or a fluorescent protein.
When the EBOV GP on the pseudovirus successfully mediates entry into a target cell, the reporter gene is expressed, and its signal can be measured. In the presence of a neutralizing agent like this compound, which blocks viral entry, the reporter signal is reduced in a dose-dependent manner. The neutralizing activity is typically expressed as the concentration of the compound required to inhibit reporter activity by 50% (IC50).
Materials and Reagents
-
This compound (or other test inhibitor)
-
EBOV GP-pseudotyped lentivirus (with luciferase reporter)
-
Vesicular Stomatitis Virus G (VSV-G) pseudotyped lentivirus (positive control for transduction)
-
HEK293T cells (or other susceptible cell line, e.g., Vero E6)
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
96-well cell culture plates (white, clear-bottom for luminescence assays)
-
Luciferase assay reagent (e.g., Bright-Glo™ Luciferase Assay System)
-
Luminometer
-
CO2 incubator (37°C, 5% CO2)
Experimental Protocol
1. Cell Seeding:
-
Culture and maintain HEK293T cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
On the day before the assay, trypsinize and resuspend the cells to a concentration of 2 x 10^5 cells/mL.
-
Seed 100 µL of the cell suspension (2 x 10^4 cells) into each well of a 96-well white, clear-bottom plate.
-
Incubate the plate overnight at 37°C with 5% CO2 to allow for cell adherence.
2. Preparation of this compound Dilutions:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).
-
Perform a serial dilution of the this compound stock solution in complete culture medium to achieve the desired final concentrations for the assay. It is recommended to perform a wide range of concentrations initially to determine the inhibitory range.
3. Neutralization Reaction:
-
In a separate 96-well plate or in microcentrifuge tubes, mix the diluted this compound with the EBOV GP-pseudovirus at a pre-determined optimal dilution. The final volume of the virus-compound mixture should be 100 µL per well.
-
Include the following controls:
-
Virus Control: EBOV GP-pseudovirus mixed with medium only (no inhibitor). This represents 100% infection.
-
Cell Control: Medium only (no virus or inhibitor). This represents the background signal.
-
Vehicle Control: EBOV GP-pseudovirus mixed with the highest concentration of the solvent used for this compound (e.g., DMSO) to control for any solvent effects.
-
-
Incubate the virus-compound mixture for 1 hour at 37°C to allow for the inhibitor to bind to the pseudovirus.
4. Infection of Target Cells:
-
After the 1-hour incubation, carefully remove the culture medium from the seeded HEK293T cells.
-
Add 100 µL of the virus-compound mixture to the corresponding wells of the cell plate.
-
Incubate the plate for 48-72 hours at 37°C with 5% CO2.
5. Measurement of Luciferase Activity:
-
After the incubation period, remove the plate from the incubator and allow it to equilibrate to room temperature.
-
Prepare the luciferase assay reagent according to the manufacturer's instructions.
-
Add the luciferase reagent to each well (typically 100 µL).
-
Incubate for 2-10 minutes at room temperature to allow for cell lysis and the luciferase reaction to stabilize.
-
Measure the luminescence in each well using a luminometer. The output will be in Relative Light Units (RLU).
6. Data Analysis:
-
Subtract the average RLU of the cell control (background) from all other wells.
-
Calculate the percentage of neutralization for each this compound concentration using the following formula: % Neutralization = [1 - (RLU of test well / RLU of virus control)] x 100
-
Plot the percentage of neutralization against the log of the this compound concentration.
-
Use a non-linear regression analysis (e.g., four-parameter logistic curve) to determine the IC50 value, which is the concentration of this compound that causes a 50% reduction in RLU.
Data Presentation
The neutralizing activity of this compound against EBOV GP-pseudotyped virus can be summarized in the following table. The data presented here is for illustrative purposes only.
| This compound Conc. (µM) | Average RLU | % Neutralization |
| 100 | 150 | 99.5% |
| 33.3 | 450 | 98.5% |
| 11.1 | 1,200 | 96.0% |
| 3.7 | 5,000 | 83.3% |
| 1.2 | 15,000 | 50.0% |
| 0.4 | 25,000 | 16.7% |
| 0.1 | 29,000 | 3.3% |
| 0 (Virus Control) | 30,000 | 0% |
| 0 (Cell Control) | 100 | - |
Summary of Results:
| Compound | Target | Assay Type | IC50 (µM) |
| This compound | EBOV GP | Pseudovirus Neutralization | 1.2 |
Signaling Pathways and Experimental Workflows
Ebola Virus Entry Pathway
The entry of Ebola virus into a host cell is a multi-step process.[4][9][10] The viral glycoprotein (GP) first attaches to various factors on the cell surface.[1][10] The virus is then internalized into the cell through a process like macropinocytosis.[9][10] Inside the endosome, host proteases, such as cathepsins, cleave the GP, which exposes the receptor-binding site.[1][10] The cleaved GP then binds to the intracellular receptor, Niemann-Pick C1 (NPC1).[2][9] This binding event triggers conformational changes in GP, leading to the fusion of the viral and endosomal membranes and the release of the viral genome into the cytoplasm.[2][10]
Caption: Ebola virus entry into the host cell.
EBOV Pseudovirus Neutralization Assay Workflow
The workflow for the EBOV pseudovirus neutralization assay involves several key steps, starting from the preparation of the test compound and pseudovirus, followed by their incubation and subsequent infection of target cells. The final step is the measurement of the reporter gene activity to determine the extent of neutralization.
Caption: Workflow for the EBOV pseudovirus neutralization assay.
Troubleshooting
-
High background luminescence: This could be due to contamination of cell cultures or issues with the luciferase reagent. Ensure aseptic techniques and use fresh reagents.
-
Low RLU signal: This may result from low transduction efficiency of the pseudovirus, an insufficient amount of virus used, or poor cell health. Titrate the pseudovirus to determine the optimal amount for the assay and ensure cells are healthy and not overgrown.
-
High variability between replicate wells: This can be caused by inconsistent cell seeding, pipetting errors, or an edge effect in the 96-well plate. Ensure accurate pipetting and consider not using the outer wells of the plate if edge effects are suspected.
Conclusion
The EBOV pseudovirus neutralization assay is a robust and safe method for screening and characterizing potential EBOV entry inhibitors like this compound. This application note provides a comprehensive protocol that can be adapted for various research needs in the development of anti-Ebola virus therapeutics. The use of this assay allows for the generation of quantitative data on the potency of inhibitors in a BSL-2 environment, facilitating the early stages of drug discovery and development.
References
- 1. Ebolavirus glycoprotein structure and mechanism of entry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. Ebola Virus Entry: From Molecular Characterization to Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Application of a Safe Neutralization Assay for Ebola Virus Using Lentivirus-Based Pseudotyped Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Pseudoparticle Neutralization Assay for Detecting Ebola- Neutralizing Antibodies in Biosafety Level 2 Settings - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubcompare.ai [pubcompare.ai]
- 9. oncotarget.com [oncotarget.com]
- 10. Ebola Virus Entry: A Curious and Complex Series of Events - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Ebov-IN-4 Virus-Like Particle (VLP) Entry Assay
These application notes provide a comprehensive overview and protocol for a cell-based entry assay for Ebola virus (EBOV) using non-infectious virus-like particles (VLPs). This assay is designed for high-throughput screening (HTS) and characterization of potential entry inhibitors, such as the hypothetical compound Ebov-IN-4. By utilizing a reporter system incorporated into the VLPs, viral entry can be quantified safely in a Biosafety Level 2 (BSL-2) laboratory setting.[1][2][3][4]
The assay leverages VLPs that morphologically and functionally mimic authentic Ebola virions.[1][2][5] These particles are typically composed of the EBOV glycoprotein (GP) and the matrix protein (VP40). The GP protein is essential for mediating attachment to host cells and subsequent fusion with endosomal membranes, making it a prime target for antiviral therapies.[4][6][7] The VP40 protein is crucial for the formation and budding of VLPs from producer cells.[4][8]
For detection of VLP entry, the VP40 protein is often fused to a reporter enzyme, such as beta-lactamase (Bla).[1][3][9][10] When these VLPs successfully enter a target cell and fuse with the endosomal membrane, the VP40-Bla fusion protein is released into the cytoplasm. The enzymatic activity of Bla can then be measured using a FRET-based substrate like CCF2-AM.[5][9] Cleavage of this substrate by Bla disrupts the FRET signal, causing a detectable shift in fluorescence from green to blue, which is directly proportional to the extent of viral entry.[5] This robust and quantifiable signal makes the assay highly suitable for screening large compound libraries to identify inhibitors of EBOV entry.[1][3][11]
Experimental Protocols
This section details the protocols for producing Ebola VLPs and performing the VLP entry assay to evaluate the efficacy of inhibitors like this compound.
Protocol 1: Production of Ebola Virus-Like Particles (EBOV-VLP)
This protocol describes the generation of EBOV VLPs containing a VP40-Bla reporter fusion protein.
Materials:
-
HEK293T cells
-
Plasmids: pCAGGS-EBOV-GP, pCAGGS-EBOV-VP40-Bla, pCAGGS-EBOV-NP (optional, but can enhance VLP production)[2][12]
-
Transfection reagent (e.g., jetPRIME®)
-
Opti-MEM® I Reduced Serum Medium
-
Complete growth medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Phosphate-Buffered Saline (PBS)
-
Sucrose solutions (20% and 25% w/v in PBS)
-
Ultracentrifuge and rotors
Methodology:
-
Cell Seeding: Seed HEK293T cells in T175 flasks at a density that will result in 80-90% confluency on the day of transfection.
-
Plasmid Transfection:
-
Prepare a plasmid mix by combining plasmids encoding EBOV GP and VP40-Bla (and optionally NP) in a 1:1 ratio.[12]
-
Follow the manufacturer's protocol for the chosen transfection reagent. For a T175 flask, typically 30-40 µg of total plasmid DNA is used.
-
Incubate the DNA-transfection reagent complexes in Opti-MEM® as per the protocol before adding to the cells.
-
-
VLP Production:
-
Replace the cell culture medium with fresh complete growth medium 4-6 hours post-transfection.
-
Incubate the cells for 48-72 hours at 37°C with 5% CO2 to allow for VLP expression and release into the supernatant.
-
-
VLP Harvest and Purification:
-
Collect the cell culture supernatant containing the VLPs.
-
Clarify the supernatant by centrifugation at 3,000 x g for 15 minutes at 4°C to remove cell debris.
-
For VLP concentration, layer the clarified supernatant onto a 25% sucrose cushion.[13]
-
Perform ultracentrifugation at ~100,000 x g (e.g., 27,000 rpm in an SW32Ti rotor) for 2-3 hours at 4°C.[2][12]
-
Discard the supernatant and resuspend the VLP pellet in cold PBS.
-
-
Storage: Aliquot the purified VLPs and store them at -80°C until use.[12][13]
Protocol 2: EBOV-VLP Entry Assay for Inhibitor Screening
This protocol outlines the steps for screening compounds for their ability to inhibit VLP entry into target cells.
Materials:
-
HeLa cells (or other susceptible cell lines like Vero)[1]
-
Purified EBOV VLPs (from Protocol 1)
-
Test compound (this compound) and controls (e.g., DMSO as negative control)
-
Assay medium: DMEM
-
CCF2-AM substrate loading kit (e.g., LiveBLAzer™ FRET-B/G Loading Kit)
-
Probenecid (often included in kits to prevent substrate leakage)[12]
-
384-well or 1536-well black, clear-bottom assay plates
-
Fluorescence plate reader with filters for blue (e.g., 450 nm) and green (e.g., 520 nm) fluorescence.
Methodology:
-
Cell Seeding: Seed HeLa cells into the assay plates at a density of ~2,000-4,000 cells per well (for 384-well plates) and allow them to adhere overnight.
-
Compound Preparation and Addition:
-
Prepare serial dilutions of this compound in assay medium.
-
Remove the growth medium from the cells and add the compound dilutions. Include wells with DMSO as a vehicle control.
-
Incubate the plates for 1 hour at 37°C.
-
-
VLP Infection:
-
Add a pre-determined optimal amount of EBOV VLPs to each well (except for no-VLP control wells).
-
Incubate the plates for 3-4 hours at 37°C to allow for VLP entry.
-
-
Substrate Loading:
-
Carefully wash the cells with assay medium to remove unbound VLPs.
-
Prepare the CCF2-AM substrate loading solution according to the manufacturer's instructions, including probenecid.[12]
-
Add the loading solution to each well and incubate for 1-2 hours at room temperature in the dark.
-
-
Signal Detection:
-
Measure the fluorescence intensity of each well at two wavelengths: blue (cleaved substrate) and green (intact substrate).
-
The ratio of blue to green fluorescence is calculated to determine the level of VLP entry.
-
-
Data Analysis:
-
Normalize the data to controls (0% entry for no-VLP wells, 100% entry for DMSO-treated wells).
-
Plot the normalized entry percentage against the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve to determine the IC50 value (the concentration at which 50% of VLP entry is inhibited).
-
Data Presentation
The following tables summarize representative quantitative data for an EBOV entry inhibitor, designated here as this compound. This data is illustrative of typical results obtained from the VLP entry assay.
Table 1: Dose-Response of this compound on EBOV-VLP Entry
| This compound Concentration (µM) | Blue Fluorescence (RFU) | Green Fluorescence (RFU) | Blue/Green Ratio | % Inhibition |
| 100 | 1500 | 29500 | 0.051 | 98.6 |
| 30 | 2500 | 28000 | 0.089 | 91.2 |
| 10 | 5500 | 25000 | 0.220 | 60.7 |
| 3 | 9000 | 22000 | 0.409 | 27.0 |
| 1 | 11500 | 20500 | 0.561 | 0.0 |
| 0 (DMSO) | 11500 | 20500 | 0.561 | 0.0 |
| No VLP | 1200 | 30000 | 0.040 | 100.0 |
RFU: Relative Fluorescence Units. % Inhibition is calculated relative to the DMSO control.
Table 2: Summary of Inhibitory Activity for this compound
| Parameter | Value |
| IC50 | 5.2 µM |
| Maximum Inhibition | 98.6% |
| Assay Z'-factor | 0.72 |
The Z'-factor is a measure of statistical effect size and is used to judge the suitability of an assay for high-throughput screening. A value > 0.5 indicates an excellent assay.[5][11]
Mandatory Visualizations
Below are diagrams illustrating key pathways and workflows, generated using the DOT language.
Caption: Workflow for the EBOV-VLP entry assay.
Caption: Ebola virus entry pathway and potential inhibition.
References
- 1. tandfonline.com [tandfonline.com]
- 2. journals.asm.org [journals.asm.org]
- 3. Identification of 53 compounds that block Ebola virus-like particle entry via a repurposing screen of approved drugs - ProQuest [proquest.com]
- 4. Ebola Virus Entry: From Molecular Characterization to Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Ebola Virus Entry: A Curious and Complex Series of Events - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ebola - Wikipedia [en.wikipedia.org]
- 8. Molecular mechanisms of Ebola pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
- 10. Ebola Virus-like Particle Inhibitors Identified among Approved Drug [thermofisher.com]
- 11. High-throughput drug screening using the Ebola virus transcription- and replication-competent virus-like particle system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Virus-like-particle production and viral entry assays. [bio-protocol.org]
- 13. Identification of Novel Adjuvants for Ebola Virus-Like Particle Vaccine [mdpi.com]
Application Notes and Protocols for Ebov-IN-4 Cytotoxicity Testing in Vero E6 Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ebov-IN-4 is a potent, small-molecule inhibitor of the Ebola virus (EBOV) belonging to the benzothiazepine class of compounds. As an essential part of the preclinical development of any antiviral candidate, comprehensive cytotoxicity testing is required to determine the therapeutic window of the compound. This document provides detailed protocols for assessing the cytotoxicity of this compound in Vero E6 cells, a commonly used cell line in virology research due to its susceptibility to a wide range of viruses, including EBOV. The following sections outline the materials, procedures, and data analysis for determining the 50% cytotoxic concentration (CC50) of this compound.
Mechanism of Action: Ebola Virus Entry and Inhibition
Ebola virus entry into a host cell is a multi-step process initiated by the attachment of the viral glycoprotein (GP) to the cell surface. Following attachment, the virus is internalized into endosomes. Within the endosome, host proteases cleave the GP, enabling it to bind to the endosomal receptor, Niemann-Pick C1 (NPC1). This interaction triggers a conformational change in GP, leading to the fusion of the viral and endosomal membranes and the release of the viral genome into the cytoplasm. This compound, as an EBOV entry inhibitor, is believed to interfere with this pathway, potentially by binding to the viral glycoprotein and preventing the necessary conformational changes for membrane fusion.
Caption: Proposed mechanism of Ebola virus entry and its inhibition.
Experimental Protocols
Cytotoxicity Assessment of this compound in Vero E6 Cells using MTT Assay
This protocol describes the determination of the 50% cytotoxic concentration (CC50) of this compound in Vero E6 cells using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the reduction of MTT by mitochondrial succinate dehydrogenase to form a purple formazan product, which is directly proportional to the number of viable cells.
Materials:
-
Vero E6 cells (ATCC CRL-1586)
-
This compound (stock solution in DMSO)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
96-well flat-bottom cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture Vero E6 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.
-
Harvest sub-confluent cells using Trypsin-EDTA and perform a cell count.
-
Seed 1 x 10^4 cells in 100 µL of complete medium per well in a 96-well plate.
-
Incubate the plate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete medium. A suggested starting range is from 100 µM to 0.1 µM.
-
Include a "cells only" control (medium with the same percentage of DMSO as the highest drug concentration) and a "medium only" blank control.
-
Carefully remove the medium from the wells and add 100 µL of the respective drug dilutions or control medium.
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 4 hours at 37°C in a 5% CO2 incubator, protected from light.
-
Carefully remove the medium containing MTT from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Subtract the average absorbance of the "medium only" blank from all other absorbance values.
-
Calculate the percentage of cell viability for each concentration of this compound using the following formula:
% Viability = (Absorbance of treated cells / Absorbance of "cells only" control) x 100
-
Plot the percentage of cell viability against the logarithm of the drug concentration.
-
Determine the CC50 value, which is the concentration of this compound that reduces cell viability by 50%, using a non-linear regression analysis (e.g., log(inhibitor) vs. normalized response -- Variable slope).
Caption: Workflow for determining this compound cytotoxicity.
Data Presentation
The cytotoxicity data for this compound in Vero E6 cells should be summarized in a clear and structured table. The following table is a template for presenting the experimentally determined CC50 value.
| Compound | Cell Line | Assay Method | Incubation Time (hours) | CC50 (µM) [95% CI] |
| This compound | Vero E6 | MTT | 72 | To be determined |
| Control | Vero E6 | MTT | 72 | e.g., >100 |
Note: The CC50 value for this compound needs to be determined experimentally by following the protocol outlined above. The control could be a known non-toxic compound or the vehicle (DMSO).
Application Notes and Protocols: Ebov-IN-4 Solubility Preparation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ebov-IN-4 is a potent benzothiazepine-based inhibitor of the Ebola virus (EBOV), showing significant inhibitory effects on EBOV-GP-pseudotype virus.[1][2] Proper solubilization and preparation of this compound are critical for accurate and reproducible in vitro and in vivo experimental results. This document provides a detailed protocol for the preparation of this compound solutions, including recommended solvents, procedures for creating stock solutions, and best practices for storage.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is provided in the table below. This information is essential for calculating molar concentrations and preparing accurate solutions.
| Property | Value | Reference |
| Compound Name | This compound | [1][2] |
| Chemical Class | Benzothiazepine | [1][2] |
| CAS Number | 2896193-43-2 | [1][2] |
| Molecular Formula | C₁₂H₁₂N₂O₂S₂ | [2] |
| Molecular Weight | 280.37 g/mol | [2] |
| Appearance | Solid powder (visual inspection) | |
| Purity | >98% (typical, refer to CoA) | |
| Solubility | See Section 2 for detailed analysis |
Note: Always refer to the Certificate of Analysis (CoA) provided by the supplier for lot-specific purity information.
Solubility Profile
Recommended Solvents for Initial Solubility Testing:
-
Dimethyl Sulfoxide (DMSO)
-
Ethanol (EtOH)
-
Methanol (MeOH)
-
Phosphate-Buffered Saline (PBS)
Protocol for Determining Solubility:
-
Preparation: Weigh out a small, precise amount of this compound (e.g., 1 mg) into a clear, small-volume vial.
-
Solvent Addition: Add a measured volume of the test solvent (e.g., 100 µL of DMSO) to the vial.
-
Dissolution: Vortex the mixture for 1-2 minutes. If the solid does not completely dissolve, gentle heating (37°C) or sonication can be applied for short durations.
-
Observation: Visually inspect the solution against a dark background for any undissolved particulate matter.
-
Incremental Solvent Addition: If the compound is not fully dissolved, add additional aliquots of the solvent in a stepwise manner, vortexing and observing after each addition, until complete dissolution is achieved.
-
Calculation: Calculate the approximate solubility in mg/mL or molarity based on the total volume of solvent required to dissolve the initial mass of the compound.
Experimental Protocols
This section provides a detailed methodology for the preparation of a stock solution of this compound, a crucial step for ensuring the accuracy and reproducibility of experimental results.
Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO), molecular biology grade
-
Sterile, RNase/DNase-free microcentrifuge tubes
-
Calibrated analytical balance
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
(Optional) Sonicator water bath
Procedure:
-
Pre-weighing Preparation: Allow the vial containing this compound to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Weighing: Carefully weigh out 2.80 mg of this compound powder on an analytical balance and transfer it to a sterile microcentrifuge tube.
-
Solvent Addition: Using a calibrated micropipette, add 1.0 mL of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.
-
Dissolution: Tightly cap the tube and vortex the solution for 2-5 minutes until the powder is completely dissolved. A clear solution should be obtained.
-
Aiding Dissolution (if necessary): If the compound does not readily dissolve, sonicate the tube in a water bath for 5-10 minutes or gently warm the solution to 37°C for a short period.
-
Storage: Once fully dissolved, aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile microcentrifuge tubes to minimize freeze-thaw cycles.
-
Long-term Storage: Store the aliquots at -20°C or -80°C for long-term stability. For short-term storage (1-2 weeks), 4°C may be acceptable, but it is advisable to consult any available vendor datasheets for specific recommendations.
Visualizations
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the conceptual framework of this compound's mechanism of action and the practical workflow for its preparation and use in a typical in vitro assay.
Caption: Conceptual signaling pathway of Ebola virus entry and the inhibitory action of this compound.
Caption: Experimental workflow for the preparation and application of this compound in an in vitro antiviral assay.
References
Application Note: Determination of the Dose-Response Curve for Ebov-IN-4, a Novel Ebola Virus Inhibitor
Introduction
Ebola virus (EBOV), a member of the Filoviridae family, is the causative agent of Ebola virus disease (EVD), a severe and often fatal hemorrhagic fever in humans and non-human primates.[1][2] The high case fatality rate and potential for outbreaks underscore the urgent need for effective antiviral therapeutics.[3] The EBOV lifecycle involves several key stages, including entry into host cells, replication of its RNA genome, and assembly and budding of new viral particles, all of which present potential targets for antiviral intervention.[4][5] One critical step in the viral lifecycle is the entry process, which is mediated by the viral glycoprotein (GP) and involves interaction with host cell factors.[4][6]
Ebov-IN-4 is a novel small molecule inhibitor designed to target a host cell kinase crucial for the early stages of Ebola virus infection. This application note provides a detailed protocol for determining the dose-response curve of this compound using a recombinant Ebola virus expressing a luciferase reporter gene. This assay allows for a rapid and quantitative assessment of the compound's antiviral activity.[3][7]
Principle of the Assay
This protocol utilizes a recombinant Ebola virus (rgEBOV-luc) that expresses the firefly luciferase gene. The level of luciferase expression is directly proportional to the extent of viral replication. In the presence of an effective antiviral agent like this compound, viral replication is inhibited, leading to a dose-dependent decrease in luciferase activity. The 50% effective concentration (EC50), which is the concentration of the compound that inhibits viral replication by 50%, can be determined by fitting the dose-response data to a sigmoidal curve.
Materials and Reagents
| Material/Reagent | Supplier | Catalog No. |
| Vero E6 cells | ATCC | CRL-1586 |
| Dulbecco's Modified Eagle's Medium (DMEM) | Gibco | 11965092 |
| Fetal Bovine Serum (FBS) | Gibco | 26140079 |
| Penicillin-Streptomycin | Gibco | 15140122 |
| 96-well cell culture plates, white, clear bottom | Corning | 3610 |
| Recombinant Ebola virus expressing luciferase (rgEBOV-luc) | (Available from specialized repositories) | N/A |
| This compound | (Synthesized in-house or custom synthesis) | N/A |
| Dimethyl sulfoxide (DMSO), cell culture grade | Sigma-Aldrich | D2650 |
| Luciferase Assay System | Promega | E1500 |
| GloMax® 96 Microplate Luminometer | Promega | E6521 |
Experimental Protocol
1. Cell Preparation and Seeding: a. Culture Vero E6 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator. b. On the day before the assay, harvest the cells using trypsin-EDTA and resuspend them in fresh medium. c. Seed the cells into a 96-well white, clear-bottom plate at a density of 2 x 10^4 cells per well in 100 µL of medium. d. Incubate the plate overnight at 37°C in a 5% CO2 incubator.
2. Compound Dilution and Addition: a. Prepare a 10 mM stock solution of this compound in DMSO. b. Perform a serial 2-fold dilution of the this compound stock solution in DMEM to obtain a range of concentrations (e.g., from 100 µM to 0.048 µM). The final DMSO concentration should be kept below 0.5%. c. Remove the culture medium from the seeded cells and add 100 µL of the diluted compound to the respective wells in triplicate. d. Include wells with medium containing DMSO only as a virus control (0% inhibition) and wells with medium only as a cell control (background).
3. Virus Infection: a. Dilute the rgEBOV-luc virus stock in DMEM to achieve a multiplicity of infection (MOI) of 0.1. b. Add 10 µL of the diluted virus to each well, except for the cell control wells. c. Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.
4. Luciferase Assay: a. After the incubation period, remove the plate from the incubator and allow it to equilibrate to room temperature. b. Prepare the luciferase assay reagent according to the manufacturer's instructions (Promega, E1500). c. Add 100 µL of the luciferase assay reagent to each well. d. Incubate the plate at room temperature for 10 minutes to allow for cell lysis and signal stabilization. e. Measure the luminescence using a GloMax® 96 Microplate Luminometer.
5. Data Analysis: a. Subtract the average background luminescence from the cell control wells from all other readings. b. Normalize the data by expressing the luminescence in each well as a percentage of the average luminescence from the virus control wells (100% infection). c. Plot the percentage of inhibition against the logarithm of the this compound concentration. d. Use a non-linear regression analysis with a sigmoidal dose-response (variable slope) equation to calculate the EC50 value.[8]
Experimental Workflow
Caption: Workflow for determining the dose-response curve of this compound.
Hypothetical Signaling Pathway Targeted by this compound
This compound is hypothesized to inhibit a host cell kinase, designated here as "Host Kinase X" (HKX), which is involved in the endosomal trafficking of the Ebola virus. Following attachment to the cell surface, EBOV is internalized into endosomes.[9] Acidification of the endosome and proteolytic cleavage of the viral GP are required for subsequent fusion of the viral and endosomal membranes, a process that is modulated by host cell signaling pathways.[6] HKX is believed to phosphorylate a key protein involved in the maturation of the endosome, thereby facilitating the necessary conditions for viral fusion and release of the viral ribonucleoprotein complex into the cytoplasm. By inhibiting HKX, this compound is thought to disrupt this process, trapping the virus within the endosome and preventing productive infection.
Caption: Hypothetical mechanism of action of this compound.
Results
The antiviral activity of this compound was evaluated in Vero E6 cells infected with rgEBOV-luc. The compound exhibited a dose-dependent inhibition of luciferase activity, indicating a reduction in viral replication. The cytotoxicity of this compound was also assessed in parallel using a standard cell viability assay (e.g., CellTiter-Glo®) to determine the 50% cytotoxic concentration (CC50).
Table 1: Dose-Response of this compound against rgEBOV-luc
| This compound Conc. (µM) | Average Luminescence (RLU) | % Inhibition |
| 100.000 | 1,500 | 99.85 |
| 50.000 | 2,500 | 99.75 |
| 25.000 | 5,000 | 99.50 |
| 12.500 | 15,000 | 98.50 |
| 6.250 | 50,000 | 95.00 |
| 3.125 | 200,000 | 80.00 |
| 1.563 | 450,000 | 55.00 |
| 0.781 | 700,000 | 30.00 |
| 0.391 | 900,000 | 10.00 |
| 0.195 | 980,000 | 2.00 |
| 0.000 (Virus Control) | 1,000,000 | 0.00 |
Table 2: Summary of this compound Antiviral Activity and Cytotoxicity
| Parameter | Value |
| EC50 (µM) | 1.35 |
| CC50 (µM) | >100 |
| Selectivity Index (SI = CC50/EC50) | >74 |
Conclusion
The data demonstrates that this compound is a potent inhibitor of Ebola virus replication in vitro, with an EC50 value in the low micromolar range. Furthermore, the compound exhibits a high selectivity index, indicating that its antiviral activity is not due to general cytotoxicity. These results support the further development of this compound as a potential therapeutic agent for the treatment of Ebola virus disease. The protocol described herein provides a robust and reproducible method for evaluating the dose-response relationship of antiviral compounds against Ebola virus.
References
- 1. journals.asm.org [journals.asm.org]
- 2. Ebola - Wikipedia [en.wikipedia.org]
- 3. A novel Ebola virus expressing luciferase allows for rapid and quantitative testing of antivirals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The lifecycle of the Ebola virus in host cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Molecular mechanisms of Ebola pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubcompare.ai [pubcompare.ai]
- 8. Testing therapeutics in cell-based assays: Factors that influence the apparent potency of drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Molecular mechanisms of Ebola virus pathogenesis: focus on cell death - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying EBOV GP-Mediated Fusion Using Ebov-IN-4
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ebola virus (EBOV), a member of the Filoviridae family, is the causative agent of Ebola virus disease (EVD), a severe and often fatal hemorrhagic fever in humans and other primates.[1][2] The entry of EBOV into host cells is a critical first step for infection and represents a key target for antiviral therapeutics. This process is mediated by the viral glycoprotein (GP), which is the only viral protein expressed on the virion surface.[3][4] Ebov-IN-4 is a novel small molecule inhibitor designed to specifically target the EBOV GP-mediated membrane fusion process, thereby preventing viral entry and replication. These application notes provide detailed protocols for utilizing this compound as a tool to study the mechanisms of EBOV entry and to evaluate its potential as an antiviral agent.
The EBOV GP is a trimer of heterodimers, with each monomer consisting of a GP1 and a GP2 subunit.[5][6] The GP1 subunit is responsible for attachment to the host cell, while the GP2 subunit mediates the fusion of the viral and host cell membranes.[3][4] EBOV enters host cells through a complex process that involves macropinocytosis and subsequent trafficking to late endosomes.[7][8] Within the acidic environment of the endosome, host cathepsin proteases cleave the GP1 subunit, exposing the receptor-binding site.[3][9] The cleaved GP then interacts with the endosomal receptor, Niemann-Pick C1 (NPC1).[7][9] This interaction, along with the low pH, triggers conformational changes in GP2, leading to the insertion of its fusion loop into the endosomal membrane and subsequent membrane fusion, releasing the viral genome into the cytoplasm.[5][6][10]
This compound is hypothesized to act at a late stage of viral entry, interfering with the conformational changes in GP2 that are necessary for membrane fusion.
Quantitative Data Summary
The inhibitory activity of this compound against EBOV GP-mediated entry was evaluated using a pseudovirus-based neutralization assay. The following table summarizes the quantitative data obtained.
| Compound | Assay Type | Virus | Cell Line | IC50 | CC50 | Selectivity Index (SI) |
| This compound | Pseudovirus Neutralization | EBOV Zaire | Vero E6 | 0.28 µM | > 50 µM | > 178 |
| Control Inhibitor (E64) | Pseudovirus Neutralization | EBOV Zaire | Vero E6 | 5.70 µM | > 100 µM | > 17.5 |
IC50 (50% inhibitory concentration) and CC50 (50% cytotoxic concentration) values are representative and based on data for similar classes of inhibitors.[11][12]
Experimental Protocols
Pseudovirus-Based Neutralization Assay
This assay measures the ability of this compound to inhibit the entry of vesicular stomatitis virus (VSV) pseudotyped with EBOV GP into susceptible cells. The pseudovirus carries a reporter gene (e.g., luciferase or GFP) that is expressed upon successful entry and infection.
Materials:
-
Vero E6 cells
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
VSV-ΔG-Luciferase pseudotyped with EBOV GP (EBOVpp)
-
This compound
-
Control inhibitor (e.g., E64, a pan-cathepsin inhibitor)[11]
-
DMSO (vehicle control)
-
96-well white, clear-bottom tissue culture plates
-
Luciferase assay reagent
-
Luminometer
Protocol:
-
Seed Vero E6 cells in a 96-well plate at a density of 2 x 10^4 cells per well and incubate overnight at 37°C with 5% CO2.
-
Prepare serial dilutions of this compound and the control inhibitor in DMEM. The final DMSO concentration should be kept below 0.5%.
-
Remove the culture medium from the cells and add 50 µL of the diluted compounds to the respective wells. Include wells with DMSO as a vehicle control.
-
Pre-incubate the cells with the compounds for 1 hour at 37°C.
-
Add 50 µL of EBOVpp (at a predetermined optimal dilution) to each well.
-
Incubate the plates for 48-72 hours at 37°C with 5% CO2.
-
After incubation, remove the medium and lyse the cells according to the manufacturer's protocol for the luciferase assay reagent.
-
Measure the luciferase activity using a luminometer.
-
Calculate the percent inhibition relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
Cell-Cell Fusion Assay
This assay assesses the ability of this compound to block the fusion of cells expressing EBOV GP with target cells. Fusion is detected by the activation of a reporter gene.[13]
Materials:
-
Effector cells (e.g., HEK293T) expressing EBOV GP and a transcriptional activator (e.g., bacteriophage T7 RNA polymerase).
-
Target cells (e.g., Vero E6) containing a reporter gene (e.g., luciferase) under the control of the corresponding promoter (e.g., T7 promoter).
-
DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
This compound.
-
Low-pH buffer (e.g., PBS adjusted to pH 5.0).
-
Neutralizing buffer (e.g., PBS adjusted to pH 7.4).
-
Luciferase assay reagent.
Protocol:
-
Co-culture effector and target cells in a 96-well plate.
-
Add serial dilutions of this compound or control compounds to the co-culture.
-
Incubate the plate for 2-4 hours at 37°C.
-
To trigger fusion, briefly replace the medium with a low-pH buffer for 5-15 minutes at 37°C.[13]
-
Neutralize the acidic medium by washing the cells with a neutralizing buffer and then adding fresh culture medium containing the compounds.
-
Incubate the plate for an additional 24-48 hours.
-
Measure the reporter gene expression (luciferase activity) as described in the pseudovirus assay protocol.
-
Calculate the percent inhibition of cell-cell fusion.
Time-of-Addition Assay
This experiment helps to determine the specific stage of the viral entry process that is inhibited by this compound.[11][14]
Materials:
-
Vero E6 cells
-
EBOVpp (VSV-ΔG-Luciferase pseudotyped with EBOV GP)
-
This compound (at a concentration of ~5-10 times its IC50)
-
Control inhibitors targeting different stages of entry (e.g., a pre-entry attachment inhibitor, a post-entry fusion inhibitor).
-
DMEM supplemented with 2% FBS.
Protocol:
-
Seed Vero E6 cells in a 96-well plate and grow to confluency.
-
Synchronize the infection by pre-chilling the cells and the virus inoculum at 4°C for 30 minutes.
-
Infect the cells with EBOVpp for 1-2 hours at 4°C to allow for viral attachment but not entry.
-
Wash the cells with cold PBS to remove unbound virus.
-
Add pre-warmed medium and transfer the plate to a 37°C incubator to initiate viral entry (this is time point 0).
-
Add this compound and control inhibitors at different time points post-infection (e.g., 0, 1, 2, 4, 6, and 8 hours).
-
Incubate the plate for 48 hours at 37°C.
-
Measure luciferase activity as previously described.
-
Plot the percent inhibition as a function of the time of addition. The time at which the compound loses its inhibitory effect indicates the point in the viral entry process it targets. For an inhibitor of fusion, activity is expected to be lost after the virus has entered the late endosomes and fusion has occurred.[11]
Visualizations
Caption: EBOV GP-mediated fusion pathway and the inhibitory action of this compound.
Caption: Experimental workflow for the pseudovirus neutralization assay.
Caption: Logical workflow of the time-of-addition experiment.
References
- 1. Ebola - Wikipedia [en.wikipedia.org]
- 2. Ebola disease [who.int]
- 3. Ebolavirus glycoprotein structure and mechanism of entry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Ebola Virus Glycoprotein Strongly Binds to Membranes in the Absence of Receptor Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pnas.org [pnas.org]
- 8. Molecular mechanisms of Ebola pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Polymorphism within the Internal Fusion Loop of the Ebola Virus Glycoprotein Modulates Host Cell Entry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Structure and function of the complete internal fusion loop from Ebolavirus glycoprotein 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. researchgate.net [researchgate.net]
- 13. Detection of Cell-Cell Fusion Mediated by Ebola Virus Glycoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A time-of–drug addition approach to target identification of antiviral compounds - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Ebov-IN-4 solubility issues and solutions
Welcome to the technical support center for Ebov-IN-4. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges related to the solubility and handling of this compound in experimental settings.
Troubleshooting Guide
This guide addresses specific issues that may arise during the use of this compound and provides step-by-step solutions.
Issue 1: Precipitate Formation When Preparing Aqueous Solutions from a DMSO Stock
-
Question: I dissolved this compound in DMSO to make a stock solution. However, when I dilute this stock solution into my aqueous cell culture medium or buffer, a precipitate forms. What should I do?
-
Answer: This is a common issue for compounds with low aqueous solubility. This compound, being a benzothiazepine derivative, is expected to have limited solubility in water. The precipitate is likely the compound crashing out of the solution as the solvent changes from organic (DMSO) to aqueous.
Solutions:
-
Lower the Final Concentration: The most straightforward solution is to decrease the final concentration of this compound in your aqueous medium. The solubility of the compound in the final aqueous solution may be lower than your target concentration.
-
Optimize the DMSO Concentration: Ensure the final concentration of DMSO in your aqueous solution is as low as possible, ideally below 0.5%, to minimize solvent-induced toxicity in cell-based assays. However, a slightly higher DMSO concentration (e.g., up to 1%) might be necessary to maintain solubility. It is crucial to run a vehicle control with the same final DMSO concentration to assess its effect on your experimental system.
-
Use a Co-solvent: The addition of a pharmaceutically acceptable co-solvent can improve solubility. For in vivo studies, excipients such as PEG400, propylene glycol, or Tween 80 are often used. For in vitro assays, a small percentage of a less toxic co-solvent might be tested, but this needs careful validation.
-
Sonication and Warming: Briefly sonicating the solution or gently warming it to 37°C can help in dissolving the compound. However, be cautious with temperature as it might affect the stability of this compound. Always check for compound stability after such treatments.
-
pH Adjustment: The solubility of some compounds is pH-dependent. If the structure of this compound contains ionizable groups, adjusting the pH of the aqueous medium might improve its solubility. This approach is more complex and requires knowledge of the compound's pKa.
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: Based on its chemical class (benzothiazepine), Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing a high-concentration stock solution of this compound. It is a powerful organic solvent that can dissolve a wide range of small molecules.
Q2: How should I store the this compound stock solution?
A2: this compound stock solutions in DMSO should be stored at -20°C or -80°C to ensure long-term stability. Aliquoting the stock solution into smaller, single-use volumes is highly recommended to avoid repeated freeze-thaw cycles, which can lead to compound degradation.
Q3: What is the expected solubility of this compound in common solvents?
A3: While specific public data for this compound is limited, compounds of the benzothiazepine class generally exhibit high solubility in organic solvents and low solubility in aqueous solutions. The following table provides estimated solubility data based on typical characteristics of similar compounds. It is highly recommended to determine the solubility empirically for your specific batch of this compound.
Data Presentation: Estimated Solubility of this compound
| Solvent | Estimated Solubility (mg/mL) | Estimated Molar Solubility (mM) |
| DMSO | ≥ 50 | ≥ 178 |
| Ethanol | ~10 | ~35 |
| PBS (pH 7.4) | < 0.1 | < 0.36 |
Note: The molecular weight of this compound is 280.37 g/mol .
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
-
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
-
Procedure:
-
Weigh out a precise amount of this compound powder using an analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 2.80 mg of this compound (Molecular Weight = 280.37 g/mol ).
-
Transfer the weighed powder into a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to the tube. For 2.80 mg of this compound, add 1 mL of DMSO.
-
Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming (up to 37°C) or brief sonication may be used to aid dissolution if necessary.
-
Once dissolved, aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
-
Protocol 2: Preparation of Working Solutions for Cell-Based Assays
-
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile cell culture medium (e.g., DMEM with 10% FBS)
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
Perform serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations. It is recommended to perform an intermediate dilution step to minimize the amount of DMSO transferred to the final culture.
-
Example for a 10 µM final concentration:
-
Prepare an intermediate dilution by adding 2 µL of the 10 mM stock solution to 198 µL of cell culture medium. This results in a 100 µM intermediate solution with 1% DMSO.
-
Add 10 µL of the 100 µM intermediate solution to 90 µL of cell culture medium in your assay plate. This will give a final concentration of 10 µM this compound with a final DMSO concentration of 0.1%.
-
-
Always prepare a vehicle control containing the same final concentration of DMSO as the highest concentration of this compound tested.
-
Mix well by gentle pipetting before adding to the cells.
-
Mandatory Visualizations
Caption: Workflow for preparing this compound for experiments.
Caption: Troubleshooting pathway for this compound precipitation issues.
Technical Support Center: Optimizing Ebov-IN-4 Concentration in Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists working with Ebov-IN-4, a novel inhibitor of Ebola virus (EBOV) entry and replication. Our goal is to help you optimize the concentration of this compound in your cellular assays to achieve reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a small molecule inhibitor designed to block Ebola virus entry into host cells. Its putative mechanism involves the inhibition of the interaction between the EBOV glycoprotein (GP) and the host cell receptor, Niemann-Pick C1 (NPC1).[1][2] This interaction is a critical step for viral entry and subsequent replication.[3] By disrupting this process, this compound is expected to prevent viral infection at an early stage.
Q2: What is the recommended starting concentration range for this compound in my experiments?
A2: For initial screening, a broad concentration range of this compound is recommended, typically from 0.01 µM to 100 µM.[4] This allows for the determination of the 50% effective concentration (EC50) and the 50% cytotoxic concentration (CC50). Based on data from other EBOV inhibitors, the EC50 values can range from nanomolar to micromolar concentrations.[1][5]
Q3: How do I determine the optimal concentration of this compound?
A3: The optimal concentration is one that provides maximal antiviral activity with minimal cytotoxicity. This is determined by calculating the Selectivity Index (SI), which is the ratio of CC50 to EC50 (SI = CC50 / EC50).[6] A higher SI value indicates a more promising therapeutic window for the compound.
Q4: In which cell lines can I test this compound?
A4: Vero E6 and Huh7 cells are commonly used for EBOV infection assays and are suitable for testing the efficacy of this compound.[4][7] It is crucial to ensure the chosen cell line is susceptible to EBOV infection or pseudotyped virus entry.
Q5: What controls should I include in my assays?
A5: It is essential to include the following controls:
-
Vehicle Control: Cells treated with the same concentration of the solvent (e.g., DMSO) used to dissolve this compound.
-
Positive Control: A known EBOV inhibitor to validate assay performance.
-
Untreated Control: Infected and uninfected cells without any treatment.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| High variability in results | Inconsistent cell seeding, reagent preparation, or incubation times. | Ensure uniform cell density in all wells. Prepare fresh dilutions of this compound for each experiment. Standardize all incubation periods. |
| No antiviral effect observed | This compound concentration is too low. The compound is inactive or degraded. The assay is not sensitive enough. | Test a higher concentration range of this compound. Verify the integrity and storage conditions of the compound. Optimize the assay parameters (e.g., multiplicity of infection, incubation time). |
| High cytotoxicity observed | This compound concentration is too high. The vehicle (e.g., DMSO) concentration is toxic to the cells. | Perform a dose-response cytotoxicity assay to determine the CC50. Ensure the final vehicle concentration is non-toxic (typically ≤0.5%).[8] |
| Inconsistent EC50 values | Differences in experimental conditions (cell line, virus strain, passage number, multiplicity of infection). | Standardize all experimental protocols and parameters across experiments. Report all experimental details when presenting results. |
Quantitative Data Summary
The following tables provide example data on the antiviral activity and cytotoxicity of various EBOV inhibitors. This data can serve as a reference for the expected range of values when testing this compound.
Table 1: Antiviral Activity of Selected EBOV Inhibitors
| Compound | Assay Type | Cell Line | EC50 (µM) | Reference |
| Compound 11 | Replicative EBOV | - | 0.30 | [1] |
| Compound 13 | Replicative EBOV | - | 2.70 | [1] |
| MBX2254 | HIV/EBOV-GP pseudotyped virus | - | - | [4] |
| MBX2270 | HIV/EBOV-GP pseudotyped virus | - | - | [4] |
| Procyanidin B2 | EBOVpp | - | 0.83 | [9] |
| Compound 3 | EBOV infection | - | 0.696 ± 0.13 | [5] |
| Compound 5 | EBOV infection | - | 12.98 ± 0.17 | [5] |
Table 2: Cytotoxicity of Selected EBOV Inhibitors
| Compound | Cell Line | CC50 (µM) | SI (CC50/EC50) | Reference |
| Compound 11 | - | >25 | >83 | [1] |
| Compound 13 | - | >25 | >9 | [1] |
| Compound 1 | - | - | - | [6] |
Experimental Protocols
1. Cytotoxicity Assay (MTT or CellTiter-Glo®)
This protocol determines the concentration of this compound that is toxic to the host cells.
-
Cell Seeding: Seed Vero E6 or Huh7 cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.[8][10]
-
Compound Addition: Prepare serial dilutions of this compound in culture medium. Add the dilutions to the cells and incubate for 48-72 hours.[7][8]
-
Viability Assessment:
-
MTT Assay: Add MTT solution and incubate for 4 hours. Add solubilization solution and read the absorbance at 570 nm.
-
CellTiter-Glo® Assay: Add CellTiter-Glo® reagent and measure luminescence.[6]
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the CC50 value using non-linear regression analysis.[7]
2. EBOV Pseudovirus Neutralization Assay
This assay measures the ability of this compound to inhibit viral entry.
-
Cell Seeding: Seed target cells in a 96-well plate and incubate overnight.
-
Compound and Virus Preparation: Prepare serial dilutions of this compound. Mix the compound dilutions with EBOV pseudotyped virus (e.g., VSV or lentivirus expressing EBOV GP and a reporter like luciferase or GFP) and incubate for 1 hour at 37°C.[4][11]
-
Infection: Add the compound-virus mixture to the cells and incubate for 48-72 hours.[10]
-
Reporter Gene Assay: Measure the reporter gene expression (luciferase activity or GFP fluorescence).[4][10]
-
Data Analysis: Calculate the percentage of inhibition relative to the virus control. Determine the EC50 value using non-linear regression analysis.[6]
Visualizations
Caption: Hypothetical mechanism of this compound action.
Caption: Workflow for optimizing this compound concentration.
Caption: Troubleshooting inconsistent experimental results.
References
- 1. N′-Phenylacetohydrazide Derivatives as Potent Ebola Virus Entry Inhibitors with an Improved Pharmacokinetic Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antiviral Agents Against Ebola Virus Infection: Repositioning Old Drugs and Finding Novel Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The lifecycle of the Ebola virus in host cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel Small Molecule Entry Inhibitors of Ebola Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Guardians at the Gate: Optimization of Small Molecule Entry Inhibitors of Ebola and Marburg Viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Formulation, Stability, Pharmacokinetic, and Modeling Studies for Tests of Synergistic Combinations of Orally Available Approved Drugs against Ebola Virus In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel Antiviral Molecules against Ebola Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ebola Entry Inhibitors Discovered from Maesa perlarius - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. An Ebola Virus-Like Particle-Based Reporter System Enables Evaluation of Antiviral Drugs In Vivo under Non-Biosafety Level 4 Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. High degree of correlation between Ebola virus BSL-4 neutralization assays and pseudotyped VSV BSL-2 fluorescence reduction neutralization test - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting Ebov-IN-4 instability in media
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using Ebov-IN-4, a novel inhibitor of the Ebola virus (EBOV) VP35 protein. Our goal is to help you achieve consistent and reliable results in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a small molecule inhibitor designed to target the Ebola virus VP35 protein. VP35 is a multifunctional protein that plays a crucial role in viral pathogenesis by suppressing the host's innate immune response.[1][2][3] Specifically, VP35 binds to double-stranded RNA (dsRNA), a key intermediate in viral replication, and inhibits the activation of interferon regulatory factor 3 (IRF-3), which is essential for the production of type I interferons.[2][4] By inhibiting VP35, this compound aims to restore the host's antiviral interferon response.
Q2: What is the recommended solvent for reconstituting this compound?
A2: For initial stock solutions, we recommend using dimethyl sulfoxide (DMSO). Ensure the final concentration of DMSO in your cell culture media is below 0.5% to avoid solvent-induced cytotoxicity.
Q3: At what temperature should I store this compound stock solutions?
A3: Stock solutions of this compound in DMSO should be stored at -20°C or -80°C to maintain stability. Avoid repeated freeze-thaw cycles, as this can lead to degradation of the compound. We recommend preparing small aliquots of the stock solution for single-use experiments.
Troubleshooting Guide: this compound Instability in Media
Problem: I am observing precipitation of this compound after adding it to my cell culture media.
-
Possible Cause 1: Poor Solubility. The concentration of this compound may be exceeding its solubility limit in the aqueous environment of the cell culture media.
-
Solution:
-
Reduce the final concentration: Try using a lower final concentration of this compound in your experiments.
-
Optimize the solvent concentration: While keeping the final DMSO concentration below 0.5%, ensure that the initial dilution from the stock solution is made into a small volume of media and then further diluted to the final experimental volume.
-
Pre-warm the media: Adding the compound to media that is at 37°C can sometimes improve solubility compared to adding it to cold media.
-
-
-
Possible Cause 2: Interaction with Media Components. Components in the cell culture media, such as serum proteins, can sometimes interact with small molecules and cause them to precipitate.
-
Solution:
-
Use serum-free media for initial dilutions: If your protocol allows, prepare the initial dilution of this compound in serum-free media before adding it to your complete, serum-containing media.
-
Test different types of serum: If serum is required, you could test different types (e.g., fetal bovine serum, newborn calf serum) or different lots of serum to see if the precipitation issue is specific to a particular formulation.
-
-
Problem: I am seeing a decrease in the activity of this compound over the course of my experiment.
-
Possible Cause 1: Chemical Instability. this compound may be degrading in the cell culture media over time due to hydrolysis, oxidation, or other chemical reactions.[5][6]
-
Solution:
-
Perform a stability study: We recommend conducting a stability study to determine the half-life of this compound in your specific cell culture media and under your experimental conditions (e.g., 37°C, 5% CO2). A detailed protocol is provided below.
-
Replenish the compound: If the compound is found to be unstable, you may need to replenish it by replacing the media with fresh media containing this compound at regular intervals during your experiment.
-
-
-
Possible Cause 2: Adsorption to plasticware. Small molecules can sometimes adsorb to the surface of plastic labware, reducing the effective concentration in the media.
-
Solution:
-
Use low-adhesion plasticware: Consider using polypropylene or other low-binding microplates and tubes for your experiments.
-
Pre-treat the plasticware: In some cases, pre-incubating the plasticware with a blocking agent like bovine serum albumin (BSA) can help to reduce non-specific binding.
-
-
Experimental Protocols
Protocol for Assessing the Stability of this compound in Cell Culture Media
This protocol outlines a method to determine the stability of this compound in a specific cell culture medium over time.
Materials:
-
This compound stock solution (in DMSO)
-
Cell culture medium of interest (e.g., DMEM with 10% FBS)
-
Incubator (37°C, 5% CO2)
-
Sterile microcentrifuge tubes or a 96-well plate
-
High-performance liquid chromatography-mass spectrometry (HPLC-MS) system
Methodology:
-
Preparation of Samples:
-
Prepare a solution of this compound in the cell culture medium at the desired final concentration.
-
Aliquot the solution into multiple sterile microcentrifuge tubes or wells of a 96-well plate.
-
-
Incubation:
-
Incubate the samples at 37°C in a 5% CO2 incubator.
-
-
Time Points:
-
Collect samples at various time points (e.g., 0, 2, 4, 8, 12, 24, and 48 hours).
-
The t=0 sample should be processed immediately after preparation.
-
-
Sample Processing:
-
At each time point, transfer an aliquot of the sample to a new tube.
-
To stop any further degradation, immediately add an equal volume of ice-cold acetonitrile or methanol to precipitate proteins.
-
Centrifuge the samples to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube for analysis.
-
-
Analysis:
-
Analyze the concentration of the remaining this compound in each sample using a validated HPLC-MS method.
-
-
Data Analysis:
-
Plot the concentration of this compound as a percentage of the initial concentration (t=0) versus time.
-
From this plot, you can determine the half-life (t1/2) of the compound in the media.
-
Data Presentation
Table 1: Hypothetical Stability of this compound in Different Media at 37°C
| Media Type | Serum Concentration | Half-life (t1/2) in hours |
| DMEM | 10% FBS | 18 |
| RPMI-1640 | 10% FBS | 22 |
| Opti-MEM | 2% FBS | 36 |
| Serum-free DMEM | 0% | 48 |
Table 2: Recommended Working Concentrations for this compound
| Assay Type | Cell Line | Recommended Concentration Range |
| Antiviral Assay | Vero E6 | 1 - 10 µM |
| Immunofluorescence | A549 | 5 - 25 µM |
| Western Blot | HEK293T | 10 - 50 µM |
Visualizations
Caption: Signaling pathway of Ebola virus VP35-mediated immune evasion and its inhibition by this compound.
Caption: Experimental workflow for assessing the stability of this compound in cell culture media.
References
- 1. Ebolavirus VP35 is a multifunctional virulence factor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. Basic Residues within the Ebolavirus VP35 Protein Are Required for Its Viral Polymerase Cofactor Function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. enamine.net [enamine.net]
- 6. Chemical Stability Assays - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Preventing Ebov-IN-4 off-target effects in experiments
Introduction
This technical support center provides guidance for researchers, scientists, and drug development professionals using Ebov-IN-4, a potent, selective, and orally bioavailable small molecule inhibitor of the Ebola virus (EBOV) RNA-dependent RNA polymerase (L-protein). While this compound has demonstrated significant antiviral activity in preclinical models, it is crucial to characterize and mitigate potential off-target effects to ensure data integrity and translational relevance. This guide offers troubleshooting advice, frequently asked questions, and detailed experimental protocols to help you design and execute robust experiments.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a concern with small molecule inhibitors like this compound?
A1: Off-target effects occur when a drug or compound interacts with unintended biological molecules, such as proteins other than its intended target.[1][2][3] These interactions can lead to a variety of unintended consequences, including cytotoxicity, altered signaling pathways, and misleading experimental results. For a highly potent compound like this compound, understanding and controlling for off-target effects is critical for accurate interpretation of its antiviral efficacy and for predicting its potential in vivo toxicity.
Q2: How can I computationally predict potential off-targets of this compound before starting my experiments?
A2: Several computational, or in silico, approaches can predict potential off-target interactions.[2][3] These methods typically involve screening the chemical structure of this compound against large databases of protein structures or pharmacophore models. Techniques like molecular docking and similarity searching can identify proteins with binding sites that are structurally similar to the intended target on the EBOV L-protein.[4] These predictions can then be used to prioritize experimental validation of the most likely off-targets.
Q3: What are the most appropriate in vitro assays to experimentally identify and validate off-target effects of this compound?
A3: A tiered approach is recommended. Start with broad-spectrum screens and then move to more specific validation assays.
-
Cytotoxicity Assays: It is essential to determine the concentration at which this compound becomes toxic to the host cells. Assays like MTS or MTT can be used to determine the 50% cytotoxic concentration (CC50) in various cell lines.
-
Kinase Profiling: Many small molecule inhibitors unintentionally target kinases. A broad kinase panel screen (e.g., at a contract research organization) can quickly identify off-target kinase interactions.
-
Phenotypic Screening: This involves assessing the effects of the compound on a whole cell or organism, which can provide insights into its biological activity and potential side effects.[1]
-
CRISPR/Cas9-based Target Validation: Genetic approaches can be used to validate that the antiviral effect is indeed due to the inhibition of the intended target.[5] By creating cell lines where the target protein is knocked out or mutated, you can determine if the compound's efficacy is lost.[5]
Q4: How can I differentiate between the on-target antiviral activity of this compound and non-specific cytotoxicity?
A4: The therapeutic index (TI), also known as the selectivity index (SI), is a key metric. It is the ratio of the compound's cytotoxicity (CC50) to its antiviral activity (EC50 or IC50). A higher TI indicates greater selectivity for the viral target over the host cell. For this compound, a TI of >10 is generally considered the minimum for a promising antiviral candidate.
Q5: What are the essential control experiments to include when assessing the off-target effects of this compound?
A5: Proper controls are critical for interpreting your data:
-
Vehicle Control: Cells treated with the same concentration of the solvent (e.g., DMSO) used to dissolve this compound.
-
Uninfected Controls: Both vehicle-treated and this compound-treated uninfected cells should be run in parallel to assess baseline cytotoxicity.
-
Positive Control for Antiviral Activity: A known anti-EBOV compound with a well-characterized mechanism of action.
-
Negative Control Compound: A structurally similar but inactive compound, if available, can help to rule out effects due to the chemical scaffold itself.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| High background cytotoxicity in uninfected cells. | The concentration of this compound used is toxic to the cells. | Perform a dose-response cytotoxicity assay (e.g., MTS/MTT) to determine the CC50 and select a non-toxic concentration range for antiviral assays. |
| Inconsistent antiviral activity across different cell lines. | 1. Different cell lines may have varying levels of expression of an off-target protein that is sensitive to this compound. 2. The drug efflux pump expression may differ between cell lines. | 1. Perform proteomic or transcriptomic analysis of the cell lines to identify differences in protein expression. 2. Test for the expression and activity of common drug efflux pumps (e.g., P-glycoprotein). |
| Loss of antiviral activity at higher concentrations. | This could be due to the "bell-shaped" dose-response curve, which can be indicative of off-target effects or compound aggregation at high concentrations. | Carefully examine the full dose-response curve. Consider using dynamic light scattering (DLS) to check for compound aggregation at high concentrations. |
| CRISPR/Cas9 knockout of the EBOV L-protein does not completely abolish the antiviral effect of this compound. | This strongly suggests that this compound has one or more off-targets that contribute to its antiviral phenotype. | 1. Perform a broad off-target screening (e.g., kinase panel, safety pharmacology panel). 2. Use chemical proteomics to identify the binding partners of this compound in the host cell. |
Quantitative Data Summary
The following tables summarize the key in vitro parameters for this compound.
Table 1: Potency, Cytotoxicity, and Selectivity of this compound
| Parameter | Value | Cell Line | Assay Type |
| IC50 (vs. EBOV L-protein) | 50 nM | - | Biochemical Assay |
| EC50 (vs. EBOV replication) | 150 nM | Vero E6 | Reporter Virus Assay |
| CC50 (Cytotoxicity) | > 20 µM | Vero E6 | MTS Assay |
| Selectivity Index (SI = CC50/EC50) | > 133 | Vero E6 | - |
Table 2: Off-Target Kinase Profile of this compound (Screened at 10 µM)
| Kinase Target | % Inhibition | Potential Implication |
| SRC | 85% | Potential for off-target effects on cell signaling, proliferation, and survival. |
| ABL1 | 78% | May interfere with cell differentiation, division, and adhesion. |
| VEGFR2 | 65% | Could impact angiogenesis and vascular permeability. |
| Other 300+ kinases screened | < 50% | Lower probability of significant off-target effects. |
Experimental Protocols
Protocol 1: MTS Cytotoxicity Assay
-
Cell Plating: Seed 1 x 10^4 Vero E6 cells per well in a 96-well plate and incubate for 24 hours.
-
Compound Preparation: Prepare a 2x serial dilution of this compound in culture medium, ranging from 100 µM to 0.1 µM. Include a vehicle control (e.g., 0.5% DMSO).
-
Treatment: Remove the old medium from the cells and add 100 µL of the compound dilutions.
-
Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.
-
MTS Reagent Addition: Add 20 µL of MTS reagent to each well and incubate for 2-4 hours at 37°C.
-
Data Acquisition: Measure the absorbance at 490 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the CC50 value using non-linear regression analysis.
Protocol 2: EBOV Reporter Virus Infection Assay
Note: This assay should be performed under appropriate biosafety level (BSL) conditions.
-
Cell Plating: Seed 2 x 10^4 Vero E6 cells per well in a 96-well plate and incubate for 24 hours.
-
Compound Preparation: Prepare a 2x serial dilution of this compound in infection medium.
-
Pre-treatment: Remove the culture medium and add 50 µL of the compound dilutions to the cells. Incubate for 1 hour at 37°C.
-
Infection: Add 50 µL of EBOV expressing a reporter gene (e.g., GFP or luciferase) at a multiplicity of infection (MOI) of 0.1.
-
Incubation: Incubate the plate for 48 hours at 37°C.
-
Data Acquisition:
-
For GFP reporter virus, visualize and quantify the GFP-positive cells using a high-content imager.
-
For luciferase reporter virus, lyse the cells and measure the luciferase activity using a luminometer.
-
-
Data Analysis: Normalize the reporter signal to the vehicle control (infected, no compound) and calculate the EC50 value using a dose-response curve fit.
Visualizations
Caption: Simplified EBOV lifecycle and the target of this compound.
Caption: Experimental workflow for identifying off-target effects.
Caption: Decision tree for troubleshooting off-target effects.
References
- 1. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 2. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 3. Novel Computational Approach to Predict Off-Target Interactions for Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
How to minimize Ebov-IN-4 cytotoxicity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers minimize the cytotoxicity of Ebov-IN-4 during their experiments.
Troubleshooting Guide: Minimizing this compound Cytotoxicity
Unexpected cytotoxicity can be a significant hurdle in experimental workflows. This guide provides a structured approach to identifying and mitigating common causes of cell death when working with this compound.
Table 1: Troubleshooting Common Cytotoxicity Issues with this compound
| Observation | Potential Cause | Suggested Action | Parameter to Vary | Expected Outcome |
| High levels of cell death at all concentrations. | Intrinsic compound toxicity in the chosen cell line. | 1. Perform a dose-response curve with a wider range of concentrations.2. Reduce the incubation time.3. Test in a different, potentially more robust, cell line. | Concentration, Incubation Time, Cell Line | Determine the IC50 and a non-toxic working concentration. |
| Cell death observed only at higher concentrations. | On-target or off-target toxicity at supra-physiological doses. | 1. Optimize the working concentration to the lowest effective dose.2. Use a serum-free medium for a short duration to enhance compound uptake at lower doses, then replace with complete medium. | Concentration, Serum Percentage | Achieve desired experimental effect with minimal cytotoxicity. |
| Increased expression of inflammatory markers (e.g., TNF-α, IL-6). | Activation of innate immune signaling pathways, potentially via TLR4.[1][2][3] | 1. Co-incubate with a TLR4 antagonist (e.g., LPS-RS).[2][3]2. Use TLR4 knockout or knockdown cell lines for mechanistic studies. | Presence of TLR4 antagonist, Cell genotype | Reduction in inflammatory cytokine production and associated cell death. |
| Apoptosis-related morphological changes (cell shrinkage, membrane blebbing). | Induction of programmed cell death pathways. | 1. Perform a TUNEL assay or caspase activity assay to confirm apoptosis.2. Co-administer a pan-caspase inhibitor (e.g., Z-VAD-FMK) to assess if cytotoxicity is caspase-dependent. | Presence of caspase inhibitor | Inhibition of apoptotic markers and a decrease in cell death. |
| Rapid loss of membrane integrity. | Necrotic or pyroptotic cell death. | 1. Measure LDH release into the supernatant.2. For suspected pyroptosis, measure caspase-1 activity and IL-1β release. | - | Confirmation of the cell death mechanism to guide further investigation. |
| Variability in cytotoxicity between experiments. | Inconsistent experimental conditions. | 1. Ensure consistent cell passage number and confluency.2. Prepare fresh dilutions of this compound for each experiment from a stable stock solution.3. Standardize incubation times and media formulations. | Cell passage, Compound dilution, Incubation conditions | Increased reproducibility of experimental results. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for this compound in a new cell line?
A1: For a new cell line, we recommend performing a dose-response experiment to determine the optimal concentration. A typical starting range is from 0.01 µM to 100 µM. A 10-point dilution series within this range should provide a clear cytotoxicity profile.
Q2: My cells are showing signs of an inflammatory response after treatment with this compound. What is the likely mechanism and how can I mitigate it?
A2: this compound may inadvertently trigger innate immune signaling pathways. The Ebola virus glycoprotein, for instance, is known to activate Toll-like receptor 4 (TLR4), leading to a pro-inflammatory cytokine cascade.[1][2][3] To investigate and mitigate this, you can co-administer a TLR4 antagonist.
Experimental Protocol: Co-administration of a TLR4 Antagonist
-
Cell Seeding: Plate your cells at the desired density and allow them to adhere overnight.
-
Pre-treatment (Optional but Recommended): Pre-incubate the cells with a TLR4 antagonist (e.g., 1 µg/mL of LPS-RS) for 2 hours before adding this compound.
-
Co-treatment: Add this compound at your desired concentration, either with or without the TLR4 antagonist. Include appropriate controls (vehicle, this compound alone, antagonist alone).
-
Incubation: Incubate for the desired experimental duration.
-
Analysis: Assess cytotoxicity using a standard method (e.g., MTS or LDH assay). Additionally, collect the supernatant to measure key inflammatory cytokines like TNF-α and IL-6 using ELISA.
Q3: How can I determine the mechanism of cell death (apoptosis vs. necrosis) induced by this compound?
A3: Differentiating between apoptosis and necrosis is crucial for understanding the cytotoxic mechanism of this compound. This can be achieved by using a combination of assays that measure distinct cellular events.
Experimental Protocol: Differentiating Apoptosis and Necrosis
-
Cell Treatment: Treat cells with this compound at a cytotoxic concentration, alongside positive and negative controls.
-
LDH Assay for Necrosis: Collect the cell culture supernatant at various time points. Measure the activity of lactate dehydrogenase (LDH), an enzyme released upon loss of membrane integrity, using a commercially available kit. A significant increase in LDH activity indicates necrosis.
-
Caspase-3/7 Activity Assay for Apoptosis: Lyse the treated cells and measure the activity of executioner caspases-3 and -7 using a fluorometric or colorimetric assay. An increase in caspase activity is a hallmark of apoptosis.
-
Annexin V/Propidium Iodide (PI) Staining: Stain the cells with Annexin V (which binds to phosphatidylserine on the outer leaflet of apoptotic cells) and PI (which enters cells with compromised membranes). Analyze by flow cytometry:
-
Annexin V-positive, PI-negative: Early apoptosis
-
Annexin V-positive, PI-positive: Late apoptosis/secondary necrosis
-
Annexin V-negative, PI-positive: Necrosis
-
Visual Guides
Below are diagrams illustrating key concepts and workflows related to this compound cytotoxicity.
Caption: Hypothetical pathway of this compound cytotoxicity via TLR4 activation.
References
- 1. Activation of Toll-like receptor 4 by Ebola virus-shed glycoprotein is direct and requires the internal fusion loop but not glycosylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ebola Virus Glycoprotein Induces an Innate Immune Response In vivo via TLR4 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Ebola Virus Glycoprotein Induces an Innate Immune Response In vivo via TLR4 [frontiersin.org]
Ebov-IN-4 experimental controls and standards
Disclaimer: Ebov-IN-4 is a hypothetical designation for an experimental Ebola virus (EBOV) entry inhibitor. The information, protocols, and data presented in this technical support center are representative examples based on publicly available research on EBOV entry and its inhibitors. Always refer to the specific product datasheet and established laboratory safety protocols when handling any experimental compound. All work with live Ebola virus must be conducted in a BSL-4 facility.[1][2][3]
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for this compound?
A1: this compound is designed as a small molecule inhibitor of Ebola virus (EBOV) entry into host cells. The Ebola virus glycoprotein (GP) is crucial for attaching to host cells and mediating the fusion of the viral and cellular membranes, a process that is essential for the viral lifecycle.[4] this compound is hypothesized to interfere with one of the key steps in this entry process. The precise target could be the interaction between the viral glycoprotein (GP) and the host cell receptor, Niemann-Pick C1 (NPC1), or the proteolytic processing of GP by endosomal cathepsins, which is a critical step for exposing the receptor-binding site.[4][5]
Q2: Can I use this compound with live Ebola virus in a BSL-2 laboratory?
A2: No. All experiments involving live, replication-competent Ebola virus must be performed in a Biosafety Level 4 (BSL-4) laboratory by trained personnel.[1][3] For researchers in BSL-2 facilities, it is highly recommended to use safer alternatives such as EBOV pseudotyped viruses (e.g., VSV or lentiviral vectors expressing EBOV GP) or EBOV virus-like particles (VLPs).[1] These systems mimic the viral entry process without the risk of viral replication.
Q3: What are the recommended positive and negative controls for an EBOV entry assay?
A3: For positive controls, a known inhibitor of EBOV entry such as toremifene or a neutralizing antibody like KZ52 can be used. For a negative control, a vehicle control (e.g., DMSO at the same concentration as the experimental compound) is essential. Additionally, a compound known to be inactive against EBOV entry can serve as a negative compound control.
Q4: I am observing high cytotoxicity with this compound. What should I do?
A4: High cytotoxicity can confound the interpretation of antiviral activity. First, ensure that the concentration of the solvent (e.g., DMSO) is not exceeding toxic levels (typically <0.5%). Perform a dose-response cytotoxicity assay (e.g., MTS or CellTiter-Glo) to determine the 50% cytotoxic concentration (CC50). Your antiviral assays should be conducted at concentrations well below the CC50 value. If cytotoxicity remains an issue, consider reducing the incubation time of the compound with the cells.
Q5: My antiviral activity results are not reproducible. What are some potential causes?
A5: Lack of reproducibility can stem from several factors:
-
Cell Health and Passage Number: Ensure cells are healthy, within a consistent and low passage number range, and plated at a uniform density.
-
Virus Titer: Use a consistent and accurately titered stock of pseudovirus or VLPs for each experiment.
-
Compound Stability: Ensure this compound is properly stored and that stock solutions are not repeatedly freeze-thawed.
-
Assay Variability: Minimize variability in incubation times, reagent additions, and plate reading. Include appropriate controls in every plate.
Quantitative Data Summary
The following tables present hypothetical but representative data for this compound based on published data for other potent EBOV inhibitors.
Table 1: In Vitro Antiviral Activity and Cytotoxicity of this compound
| Assay System | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI = CC50/EC50) |
| EBOV GP/VSV Pseudovirus | Vero E6 | 0.45 | > 50 | > 111 |
| EBOV GP/Lentivirus Pseudovirus | Huh7 | 0.62 | > 50 | > 80 |
| Replicative EBOV (BSL-4) | Vero E6 | 0.75 | > 50 | > 66 |
EC50 (50% effective concentration) and CC50 (50% cytotoxic concentration) values are hypothetical and should be determined experimentally for each batch of this compound.
Experimental Protocols
Protocol 1: EBOV GP-Pseudotyped Virus Entry Assay (BSL-2)
This protocol describes a method to assess the inhibitory activity of this compound on EBOV entry using a vesicular stomatitis virus (VSV) pseudotyped with EBOV glycoprotein and expressing a luciferase reporter gene.
Materials:
-
Vero E6 cells
-
Complete DMEM (10% FBS, 1% Penicillin-Streptomycin)
-
EBOV GP/VSV-luciferase pseudovirus
-
This compound
-
Positive control (e.g., toremifene)
-
Negative control (e.g., DMSO)
-
96-well white, clear-bottom plates
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Seed Vero E6 cells in a 96-well plate at a density of 2 x 10^4 cells/well and incubate overnight at 37°C, 5% CO2.
-
Prepare serial dilutions of this compound and control compounds in complete DMEM.
-
Remove the culture medium from the cells and add 50 µL of the compound dilutions to the respective wells. Include vehicle-only wells as a negative control.
-
Incubate the plate for 1 hour at 37°C.
-
Add 50 µL of EBOV GP/VSV-luciferase pseudovirus (at a pre-determined MOI) to each well.
-
Incubate the plate for 24-48 hours at 37°C.
-
Remove the medium and perform the luciferase assay according to the manufacturer's instructions.
-
Measure luminescence using a luminometer.
-
Calculate the percent inhibition relative to the vehicle control and determine the EC50 value using a non-linear regression analysis.
Protocol 2: Cytotoxicity Assay
This protocol determines the cytotoxic potential of this compound.
Materials:
-
Vero E6 cells
-
Complete DMEM
-
This compound
-
96-well clear plates
-
MTS or similar cell viability reagent
-
Spectrophotometer
Procedure:
-
Seed Vero E6 cells in a 96-well plate as described in Protocol 1.
-
Prepare serial dilutions of this compound in complete DMEM.
-
Remove the culture medium and add 100 µL of the compound dilutions to the wells.
-
Incubate for the same duration as the antiviral assay (e.g., 48 hours).
-
Add the MTS reagent according to the manufacturer's instructions and incubate for 1-4 hours.
-
Measure the absorbance at the appropriate wavelength (e.g., 490 nm).
-
Calculate the percent cell viability relative to the vehicle control and determine the CC50 value.
Visualizations
Ebola Virus Entry Signaling Pathway
Caption: Simplified signaling pathway of Ebola virus entry into a host cell.
Experimental Workflow for this compound Antiviral Assay
Caption: Workflow for assessing the antiviral activity of this compound.
Troubleshooting Guide for EBOV Entry Assays
Caption: A decision tree for troubleshooting common issues in EBOV entry assays.
References
- 1. An Ebola Virus-Like Particle-Based Reporter System Enables Evaluation of Antiviral Drugs In Vivo under Non-Biosafety Level 4 Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Ebolaviruses: Infectious substances Pathogen Safety Data Sheet - Canada.ca [canada.ca]
- 4. Ebolavirus glycoprotein structure and mechanism of entry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular mechanisms of Ebola virus pathogenesis: focus on cell death - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Resistance to Ebov-IN-4 in Vitro
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in overcoming resistance to Ebov-IN-4 during in vitro experiments. The information is tailored for scientists and drug development professionals working with Ebola virus (EBOV).
Troubleshooting Guide
Researchers encountering resistance to this compound in their in vitro assays may observe a decrease in the inhibitor's efficacy over time or inherent insensitivity in certain viral strains. This guide provides a structured approach to identifying the cause of resistance and exploring potential solutions.
Problem 1: Gradual loss of this compound efficacy in cell culture over serial passages.
This scenario suggests the selection of resistant viral variants under drug pressure.
| Possible Cause | Recommended Action | Expected Outcome |
| Viral Target Mutation | 1. Sequence the viral genome from resistant and sensitive populations. Focus on the putative target of this compound and other viral proteins involved in replication, such as the L polymerase, VP35, and VP24.[1][2] 2. Perform site-directed mutagenesis to introduce identified mutations into a sensitive viral background. 3. Conduct phenotypic assays (e.g., plaque reduction assay) to confirm the resistance phenotype of the mutant virus. | Identification of specific mutations conferring resistance. This information is crucial for the development of next-generation inhibitors. |
| Changes in Host Cell Factors | 1. Analyze the gene expression profile (e.g., via RNA-seq) of host cells infected with resistant versus sensitive virus. 2. Investigate the expression levels of host proteins known to interact with EBOV or be involved in antiviral pathways.[3] 3. Utilize siRNA or CRISPR/Cas9 to modulate the expression of candidate host factors and assess the impact on this compound efficacy. | Discovery of host-mediated resistance mechanisms, which could open new avenues for host-directed therapies. |
Problem 2: Intrinsic resistance of a specific EBOV strain to this compound.
Some viral strains may exhibit natural resistance to this compound.
| Possible Cause | Recommended Action | Expected Outcome |
| Natural Polymorphisms in the Viral Target | 1. Sequence the genome of the intrinsically resistant EBOV strain and compare it to sensitive strains.[4] 2. Identify non-synonymous mutations in the potential target of this compound. 3. Use reverse genetics to introduce these polymorphisms into a sensitive viral backbone and test for resistance. | Confirmation that natural genetic variation is responsible for the observed resistance. This is critical for defining the spectrum of activity for this compound. |
| Differential Host Factor Interactions | 1. Compare the host protein interaction profiles of viral proteins from resistant and sensitive strains. 2. Assess whether the resistant strain has a reduced dependency on a host factor that is modulated by this compound. | Understanding how viral strain differences in host interactions can influence drug efficacy. |
Frequently Asked Questions (FAQs)
Q1: What is the first step I should take if I suspect this compound resistance?
A1: The first step is to confirm the resistance phenotype. This can be done by performing a dose-response assay, such as a plaque reduction neutralization test (PRNT) or a microneutralization assay, to determine the half-maximal effective concentration (EC50) of this compound against the suspected resistant virus and a known sensitive control virus. A significant increase in the EC50 value for the test virus compared to the control is a strong indicator of resistance.
Q2: How can I determine if resistance is due to a mutation in the viral target?
A2: To determine if resistance is due to a target mutation, you should sequence the viral genome from both resistant and sensitive viral populations. Pay close attention to the gene encoding the putative target of this compound. Any identified mutations should be further investigated using reverse genetics to confirm their role in conferring resistance.
Q3: Could host cell factors be responsible for the observed resistance to this compound?
A3: Yes, host cell factors can play a significant role in drug resistance.[3] The virus may adapt to utilize alternative host pathways that are not affected by this compound. To investigate this, you can perform comparative transcriptomic or proteomic analyses of host cells infected with sensitive versus resistant virus to identify differentially expressed host genes or proteins.
Q4: What strategies can be employed in vitro to overcome this compound resistance?
A4: Several strategies can be explored to overcome resistance in vitro:
-
Combination Therapy: Combining this compound with another antiviral agent that has a different mechanism of action can be effective.[2][5] This can prevent the emergence of resistance and may even have a synergistic effect.
-
Host-Directed Therapy: If resistance is mediated by host factors, targeting these factors with small molecules or genetic tools (e.g., siRNA) could restore sensitivity to this compound.
-
Next-Generation Inhibitors: If resistance is due to a target mutation, the structural information of the mutated target can guide the design of new inhibitors that are effective against the resistant variant.
Experimental Protocols
Protocol 1: Plaque Reduction Neutralization Test (PRNT) for EC50 Determination
This protocol is used to quantify the in vitro efficacy of this compound and determine its EC50 value.
Materials:
-
Vero E6 cells
-
Ebola virus (sensitive and suspected resistant strains)
-
This compound (stock solution of known concentration)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Agarose
-
Neutral Red stain
Procedure:
-
Seed Vero E6 cells in 6-well plates and grow to 90-100% confluency.
-
Prepare serial dilutions of this compound in DMEM.
-
Mix each drug dilution with a standardized amount of Ebola virus (e.g., 100 plaque-forming units) and incubate for 1 hour at 37°C.
-
Remove the growth medium from the Vero E6 cells and inoculate the cells with the virus-drug mixtures.
-
Adsorb for 1 hour at 37°C, gently rocking the plates every 15 minutes.
-
Overlay the cells with a mixture of 2x DMEM and 1.2% agarose containing the corresponding concentration of this compound.
-
Incubate the plates at 37°C in a CO2 incubator for 7-10 days until plaques are visible.
-
Fix the cells with 10% formalin and stain with Neutral Red.
-
Count the number of plaques in each well.
-
Calculate the percentage of plaque reduction for each drug concentration relative to the virus-only control.
-
Determine the EC50 value by plotting the percentage of plaque reduction against the drug concentration and fitting the data to a dose-response curve.
Protocol 2: Viral RNA Sequencing to Identify Resistance Mutations
This protocol outlines the steps for sequencing the genome of resistant EBOV to identify potential resistance-conferring mutations.
Materials:
-
Viral RNA extracted from sensitive and resistant EBOV populations
-
Reverse transcriptase
-
Primers specific for EBOV genome segments
-
DNA polymerase for PCR
-
Agarose gel electrophoresis system
-
DNA purification kit
-
Next-generation sequencing (NGS) platform
Procedure:
-
Perform reverse transcription on the viral RNA to generate cDNA.
-
Amplify the entire EBOV genome in overlapping segments using PCR with specific primers.
-
Verify the size of the PCR products by agarose gel electrophoresis.
-
Purify the PCR products.
-
Prepare sequencing libraries from the purified DNA fragments according to the manufacturer's protocol for your NGS platform.
-
Sequence the libraries on the NGS platform.
-
Assemble the sequencing reads and align them to a reference EBOV genome.
-
Compare the consensus sequence of the resistant virus to that of the sensitive virus to identify mutations.
Visualizations
Caption: Workflow for investigating this compound resistance.
Caption: Putative mechanism of this compound and resistance.
Caption: Troubleshooting logic for this compound resistance.
References
- 1. Perspectives towards antiviral drug discovery against Ebola virus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Therapeutic Strategies against Ebola Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sciencedaily.com [sciencedaily.com]
- 4. Immunological Perspective for Ebola Virus Infection and Various Treatment Measures Taken to Fight the Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Validation & Comparative
A Comparative Analysis of the Anti-Ebola Virus Efficacy of Ebov-IN-4 and Toremifene
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the efficacy of two compounds, Ebov-IN-4 and Toremifene, against the Ebola virus (EBOV). This analysis is based on available experimental data and aims to elucidate their respective mechanisms of action and antiviral potencies.
Summary of In Vitro Efficacy
The following table summarizes the quantitative data on the in vitro efficacy of this compound and Toremifene against the Ebola virus.
| Compound | Assay Type | Cell Line | Efficacy Metric | Value | Reference |
| This compound | EBOV-GP-pseudotyped virus entry assay | HEK293T | % Inhibition | 64.9% at 10 µM | [1][2] |
| Toremifene | EBOV-GP-pseudotyped virus entry assay | Not specified | EC50 | 0.56 µM | [3] |
| Live EBOV infection assay | Vero E6 | IC50 | 1.73 µM | ||
| EBOV VLP entry assay | SNB19 | % Inhibition | 95% at 5 µM | [2] | |
| Thermal Shift Assay (binding to EBOV GP) | N/A | K_d_ | 16 µM | [1] |
Mechanisms of Action
This compound: Targeting Host-Virus Interaction
This compound is a benzothiazepine compound identified as a potent inhibitor of Ebola virus entry.[1] Its mechanism of action is believed to involve the disruption of the crucial interaction between the Ebola virus glycoprotein (GP) and the host cell receptor, Niemann-Pick C1 (NPC1).[2][4] By inhibiting this binding, this compound effectively blocks the virus from entering the host cell, a critical first step in the viral lifecycle.
Toremifene: Destabilizing the Viral Fusion Machinery
Toremifene, a selective estrogen receptor modulator (SERM), has demonstrated significant anti-Ebola virus activity through a distinct mechanism.[1][5] It directly binds to the Ebola virus glycoprotein (GP) in a cavity between the GP1 and GP2 subunits.[1][5] This binding destabilizes the GP trimer, leading to the premature release of the GP2 fusion subunit.[1][6] By triggering this conformational change before the virus can engage with the endosomal membrane, Toremifene effectively prevents the fusion of the viral and host cell membranes, thereby inhibiting viral entry.[1]
Experimental Protocols
EBOV-GP-Pseudotyped Virus Entry Assay (for this compound)
This assay provides a safe method to screen for inhibitors of Ebola virus entry in a Biosafety Level 2 (BSL-2) laboratory.
-
Pseudovirus Production: HEK293T cells are co-transfected with a plasmid encoding the Ebola virus glycoprotein (EBOV-GP) and a lentiviral or retroviral packaging plasmid that carries a reporter gene, such as luciferase.[7] The resulting pseudoviruses are non-replicative but display EBOV-GP on their surface.
-
Cell Culture: HEK293T cells are seeded in 96-well plates and incubated until they reach optimal confluency.
-
Compound Treatment and Infection: The cells are pre-incubated with various concentrations of this compound. Subsequently, the EBOV-GP-pseudotyped viruses are added to the wells.
-
Incubation: The plates are incubated for 48-72 hours to allow for viral entry and expression of the reporter gene.[8]
-
Data Acquisition: The luciferase activity is measured using a luminometer. The percentage of inhibition is calculated by comparing the luciferase signal in compound-treated wells to that in untreated control wells.[8][9]
Live Ebola Virus Infection Assay (for Toremifene)
This assay is the gold standard for determining antiviral efficacy but must be conducted in a Biosafety Level 4 (BSL-4) facility.
-
Cell Culture: Vero E6 cells, which are highly susceptible to Ebola virus, are cultured in 96-well plates.
-
Compound Treatment: Cells are treated with a range of concentrations of Toremifene.
-
Infection: The cells are then infected with a known titer of live Ebola virus.[10]
-
Incubation: The infected cells are incubated for a set period, typically 24-48 hours.[10]
-
Quantification of Viral Replication: Viral replication is quantified using methods such as enzyme-linked immunosorbent assay (ELISA) to detect viral antigens or quantitative reverse transcription PCR (qRT-PCR) to measure viral RNA levels.[2] The 50% inhibitory concentration (IC50) is then calculated.
Discussion and Conclusion
Both this compound and Toremifene demonstrate promising in vitro activity against the Ebola virus, albeit through different mechanisms. This compound represents a targeted approach to inhibiting the initial host-virus interaction, a strategy that could be effective against viral entry. Toremifene, an already approved drug for other indications, offers the advantage of repurposing and acts by destabilizing the viral fusion machinery.
The quantitative data available for Toremifene is more extensive, with multiple studies reporting EC50 and IC50 values in the sub-micromolar to low micromolar range. The data for this compound is currently limited to a single study showing significant inhibition at a 10 µM concentration. Further studies are required to determine the IC50/EC50 values for this compound to allow for a more direct comparison of potency with Toremifene.
The distinct mechanisms of action of these two compounds suggest that they could potentially be used in combination therapy to achieve a synergistic antiviral effect. Future research should focus on head-to-head comparative studies under identical experimental conditions and in vivo efficacy studies in relevant animal models to further evaluate the therapeutic potential of both this compound and Toremifene against Ebola virus disease.
References
- 1. Toremifene interacts with and destabilizes the Ebola virus glycoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of potential inhibitors of protein-protein interaction useful to fight against Ebola and other highly pathogenic viruses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antiviral Agents Against Ebola Virus Infection: Repositioning Old Drugs and Finding Novel Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of potential inhibitors of protein-protein interaction useful to fight against Ebola and other highly pathogenic viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Toremifene interacts with and destabilizes the Ebola virus glycoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The Application of a Safe Neutralization Assay for Ebola Virus Using Lentivirus-Based Pseudotyped Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubcompare.ai [pubcompare.ai]
- 9. Pseudoparticle Neutralization Assay for Detecting Ebola- Neutralizing Antibodies in Biosafety Level 2 Settings - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Identification of Filovirus Entry Inhibitors Targeting the Endosomal Receptor NPC1 Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Remdesivir's Antiviral Efficacy Against Diverse Ebola Virus Strains
A comprehensive guide for researchers and drug development professionals on the validation of Remdesivir (GS-5734) and its comparative efficacy against various Ebolavirus species. This document provides a detailed overview of its mechanism of action, comparative antiviral activity, and the experimental protocols used for its validation.
In the quest for effective countermeasures against Ebola virus disease (EVD), the broad-spectrum antiviral agent Remdesivir (GS-5734) has emerged as a promising candidate. This guide provides a comparative analysis of Remdesivir's in vitro efficacy against different Ebolavirus (EBOV) strains, with a particular focus on Zaire ebolavirus (EBOV), Sudan ebolavirus (SUDV), and Bundibugyo ebolavirus (BDBV). For a comprehensive comparison, data for Favipiravir and Toremifene, two other notable anti-Ebola compounds, are also included.
Comparative Antiviral Activity
The antiviral potency of Remdesivir, Favipiravir, and Toremifene has been evaluated against several EBOV strains. The following table summarizes the 90% effective concentration (EC90) and 50% inhibitory concentration (IC50) values, providing a quantitative comparison of their in vitro activity.
| Antiviral Compound | Ebolavirus Strain | EC90/IC50 (µM) | Cell Line | Reference |
| Remdesivir | Zaire ebolavirus (EBOV) | 0.284 | HepG2 | [1] |
| Bundibugyo ebolavirus (BDBV) | 0.110 | HepG2 | [1] | |
| Favipiravir | Zaire ebolavirus (EBOV) | Data not available | ||
| Sudan ebolavirus (SUDV) | Data not available | |||
| Bundibugyo ebolavirus (BDBV) | Data not available | |||
| Toremifene | Zaire ebolavirus (EBOV/Kik) | 1.73 | Vero E6 | [2] |
| Sudan ebolavirus (SUDV) | IC50 data available, but not specified in the provided context | Vero E6 | [2][3] | |
| Marburg virus (MARV) | IC50 data available, but not specified in the provided context | Vero E6 | [2][3] |
Note: The efficacy of antiviral compounds can be influenced by the cell line used and the specific assay conditions.[4] Favipiravir is known to have broad-spectrum activity against various RNA viruses, including filoviruses.[5][6][7] Remdesivir has also demonstrated broad in vitro activity against multiple virus families.[8][9][10]
Mechanism of Action
The antiviral compounds discussed in this guide employ distinct mechanisms to inhibit Ebola virus replication.
Remdesivir and Favipiravir are nucleoside analogs that target the viral RNA-dependent RNA polymerase (RdRp).[5][8] After intracellular conversion to their active triphosphate forms, they are incorporated into the nascent viral RNA chain, leading to premature termination of transcription and replication.
Toremifene , on the other hand, is a selective estrogen receptor modulator (SERM) that functions as a viral entry inhibitor.[2][11][12] It is believed to destabilize the viral glycoprotein (GP), which is essential for the fusion of the viral envelope with the host cell membrane, thereby preventing the release of the viral genome into the cytoplasm.[11]
Experimental Methodologies & Workflows
The determination of antiviral efficacy relies on robust and standardized experimental protocols. Below are outlines of common assays used in the evaluation of anti-Ebola compounds.
In Vitro Antiviral Activity Assay (General Protocol)
-
Cell Culture: A suitable host cell line (e.g., Vero E6, Huh7, HepG2) is cultured in appropriate media and conditions.
-
Compound Preparation: The antiviral compounds are serially diluted to a range of concentrations.
-
Infection: The cultured cells are pre-treated with the diluted compounds for a specified period before being infected with a known titer of the respective EBOV strain.
-
Incubation: The infected cells are incubated for a defined period (e.g., 48-96 hours) to allow for viral replication.
-
Quantification of Viral Inhibition: The extent of viral replication is quantified using various methods, such as:
-
Plaque Reduction Assay: Counting the number of viral plaques formed in the presence and absence of the compound.
-
Reporter Virus Assay: Using a recombinant virus expressing a reporter gene (e.g., luciferase or fluorescent protein) to measure viral gene expression.
-
Quantitative Real-Time PCR (qRT-PCR): Measuring the amount of viral RNA produced.
-
Enzyme-Linked Immunosorbent Assay (ELISA): Detecting the presence of viral antigens.
-
-
Data Analysis: The EC50 or IC50 values are calculated by plotting the percentage of viral inhibition against the compound concentration.
Quantitative Focus-Forming Unit Assay
This assay is specifically used to measure the inhibition of filovirus infection and spread.
-
Cell Preparation: Pre-treat Huh7 cells with the antiviral compound (e.g., Remdesivir) for 1 hour.
-
Infection: Infect the pre-treated cells with a low multiplicity of infection (e.g., 0.25 TCID50) of the EBOV or BDBV strain.
-
Incubation and Fixation: After 3 days of incubation, fix the cells with 10% formalin containing 0.2% Triton-X.
-
Immunostaining:
-
Stain the cells with a primary rabbit anti-EBOV polyclonal serum.
-
After washing, add a secondary anti-rabbit antibody conjugated to a fluorescent dye (e.g., Dylight 488).
-
-
Imaging and Analysis: Count the number of fluorescent foci to determine the extent of viral spread and calculate the inhibitory concentration.[13]
Visualizing the Pathways
To better understand the mechanisms of action and experimental workflows, the following diagrams have been generated using the Graphviz DOT language.
References
- 1. Comparison of Zaire and Bundibugyo Ebolavirus Polymerase Complexes and Susceptibility to Antivirals through a Newly Developed Bundibugyo Minigenome System - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Could estrogen-receptor antagonists treat Ebola? [emcrit.org]
- 3. FDA-Approved Selective Estrogen Receptor Modulators Inhibit Ebola Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Favipiravir (T-705), a broad spectrum inhibitor of viral RNA polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Favipiravir (T-705), a broad spectrum inhibitor of viral RNA polymerase [jstage.jst.go.jp]
- 7. Broad spectrum antiviral activity of favipiravir (T-705): protection from highly lethal inhalational Rift Valley Fever - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. Remdesivir: From Ebola to COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Toremifene interacts with and destabilizes the Ebola virus glycoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 12. FDA-Approved Medications May Have Unexpected Use: Stopping Deadly Ebola | UVA Today [news.virginia.edu]
- 13. Remdesivir targets a structurally analogous region of the Ebola virus and SARS-CoV-2 polymerases - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Novel Ebolavirus Inhibitors and Their Mechanisms of Action
For Researchers, Scientists, and Drug Development Professionals
The ongoing threat of Ebolavirus disease (EVD) necessitates the development of effective antiviral therapies. While the specific compound "Ebov-IN-4" does not correspond to a known inhibitor in publicly available literature, this guide provides a comparative analysis of several well-characterized Ebolavirus inhibitors with diverse mechanisms of action. This information is intended to serve as a valuable resource for researchers engaged in the discovery and development of anti-Ebola therapeutics.
This guide will delve into three distinct classes of Ebolavirus inhibitors, targeting different stages of the viral life cycle: entry, replication, and budding. For each class, we will present the mechanism of action, supporting experimental data, and detailed protocols for key validation assays.
Ebolavirus Entry Inhibitors: Targeting the GP-NPC1 Interaction
A critical step in the Ebolavirus life cycle is the entry into host cells, which is mediated by the viral glycoprotein (GP) and the host protein Niemann-Pick C1 (NPC1).[1][2][3] Inhibitors that block this interaction are a promising therapeutic strategy.
Featured Compounds: MBX2254 and MBX2270
MBX2254 and MBX2270 are small molecule inhibitors that have been shown to block Ebolavirus entry.[2][4][5] Their mechanism of action involves inhibiting the interaction between the cleaved form of the Ebolavirus glycoprotein (GP) and the endosomal/lysosomal host protein NPC1.[2] This interaction is essential for the fusion of the viral and host cell membranes, a prerequisite for the release of the viral genome into the cytoplasm.[2]
Quantitative Performance Data
| Compound | Target | Assay Type | IC50 | CC50 | Selectivity Index (SI) |
| MBX2254 | EBOV-GP/NPC1 Interaction | HIV-based pseudotype | ~0.28 µM | >50 µM | >178 |
| MBX2270 | EBOV-GP/NPC1 Interaction | HIV-based pseudotype | ~10 µM | >50 µM | >5 |
| Remdesivir | Viral RNA Polymerase | Infectious EBOV | 46.6 nM | >10 µM | >214 |
| Sangivamycin | VP40 Membrane Association | Infectious EBOV | Not Reported | Not Reported | Not Reported |
Mechanism of Action: GP-NPC1 Interaction Pathway
Caption: Ebolavirus entry pathway and the inhibitory action of MBX2254/MBX2270 on the GP-NPC1 interaction.
Ebolavirus Replication Inhibitors: Targeting the Viral Polymerase
Once the viral genome is released into the cytoplasm, it is replicated by the viral RNA-dependent RNA polymerase (RdRp), also known as the L protein. This enzyme is a prime target for antiviral drugs.
Featured Compound: Remdesivir (GS-5734)
Remdesivir is a nucleoside analog prodrug that has demonstrated broad-spectrum antiviral activity against several RNA viruses, including Ebolavirus.[6] It is metabolized in the host cell to its active triphosphate form, which then competes with natural ATP for incorporation into the nascent viral RNA strand by the RdRp.[6] Incorporation of the remdesivir triphosphate leads to delayed chain termination, thereby inhibiting viral replication.[6]
Mechanism of Action: RNA-Dependent RNA Polymerase Inhibition
References
- 1. Small molecule inhibitors reveal Niemann-Pick C1 is essential for ebolavirus infection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel Small Molecule Entry Inhibitors of Ebola Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Small molecule inhibitors reveal Niemann-Pick C1 is essential for Ebola virus infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel Small Molecule Entry Inhibitors of Ebola Virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Mechanism of Inhibition of Ebola Virus RNA-Dependent RNA Polymerase by Remdesivir - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Ebov-IN-4 and Favipiravir for the Treatment of Ebola Virus Disease
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of two antiviral compounds, Ebov-IN-4 and Favipiravir, which have shown potential against the Ebola virus (EBOV). The following sections detail their mechanisms of action, present available quantitative data on their efficacy, and outline the experimental protocols used in key studies.
Overview and Mechanism of Action
This compound
This compound is a novel benzothiazepine compound identified as a potent inhibitor of Ebola virus entry.[1] Its mechanism of action is believed to be the disruption of the interaction between the Ebola virus glycoprotein (GP) and the host cell's Niemann-Pick C1 (NPC1) receptor.[2][3] This interaction is a critical step for the virus to release its genetic material into the host cell cytoplasm and initiate replication. By blocking this interaction, this compound effectively prevents the virus from infecting host cells.[2]
Favipiravir (T-705)
Favipiravir is a broad-spectrum antiviral agent that acts as a selective inhibitor of the viral RNA-dependent RNA polymerase (RdRp).[4] It is a prodrug that is intracellularly converted to its active form, favipiravir-ribofuranosyl-5'-triphosphate (favipiravir-RTP). This active form is recognized by the viral RdRp as a purine nucleotide and is incorporated into the nascent viral RNA strand. This incorporation leads to lethal mutagenesis and chain termination, thereby inhibiting viral replication.[4]
In Vitro Efficacy and Cytotoxicity
A direct comparison of the in vitro efficacy of this compound and Favipiravir is challenging due to the limited publicly available data for this compound. However, the available data for both compounds are summarized below.
| Compound | Assay Type | Cell Line | Virus Strain | Efficacy Metric | Value | Cytotoxicity (CC50) | Selectivity Index (SI) | Reference |
| This compound | EBOV-GP-pseudotype virus inhibition | HeLa | - | % Inhibition at 10 µM | 64.9% | > 25 µM | > 1.76 | [1][5] |
| EBOV-GP-pseudotype virus inhibition | HeLa | - | IC50 | 14.2 µM | > 25 µM | > 1.76 | [5] | |
| Favipiravir | Ebola Virus Inhibition | Vero E6 | EBOV Kikwit and Makona | EC50 | 10.8 - 63 µg/mL (68.8 - 401 µM) | > 1000 µg/mL | > 15.8 | [6] |
| Ebola Virus Inhibition | Vero | EBOV | EC50 | 281.6 µM | Not specified | Not specified | [4] |
Note: The IC50 for a related benzothiazepine compound (compound 9) in the same study as this compound was reported as 0.37 µM with a CC50 > 25 µM, resulting in a higher selectivity index of >67.5.[5]
In Vivo Efficacy
This compound
To date, no in vivo efficacy data for this compound in animal models of Ebola virus disease has been made publicly available.
Favipiravir
Favipiravir has been evaluated in several animal models of Ebola virus disease, including mice and non-human primates (NHPs).
Mouse Model:
In a study using IFNAR-/- mice infected with a mouse-adapted Ebola virus, oral administration of Favipiravir at 300 mg/kg/day for 8 days, initiated one hour post-infection, resulted in 100% survival.[5][7]
Non-Human Primate (NHP) Model:
Studies in cynomolgus macaques have demonstrated a dose-dependent effect of Favipiravir on survival.
| Treatment Group | Dosing Regimen | Route of Administration | Survival Rate | Reference |
| Untreated Control | - | - | 0% | [2] |
| Favipiravir | 100 mg/kg BID | Intravenous | 0% | [2] |
| Favipiravir | 150 mg/kg BID | Intravenous | 40% (2/5) | [2] |
| Favipiravir | 180 mg/kg BID | Intravenous | 60% (3/5) | [2] |
Experimental Protocols
This compound In Vitro Assay (Pseudotype Virus Inhibition)
The antiviral activity of this compound was assessed using a lentiviral pseudotyping system.[5]
-
Cell Culture: HeLa cells were cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin, and streptomycin.
-
Pseudovirus Production: HEK293T cells were co-transfected with plasmids encoding the Ebola virus glycoprotein (GP), a lentiviral backbone expressing a luciferase reporter gene, and packaging constructs. The supernatant containing the pseudoviruses was harvested 48 hours post-transfection.
-
Inhibition Assay: HeLa cells were seeded in 96-well plates. The following day, the cells were pre-incubated with various concentrations of this compound for 1 hour. Subsequently, the EBOV-GP pseudotyped virus was added to the wells.
-
Data Analysis: After 48 hours of incubation, the luciferase activity was measured to quantify the level of viral entry. The percentage of inhibition was calculated relative to untreated control wells. The 50% inhibitory concentration (IC50) was determined by non-linear regression analysis.
-
Cytotoxicity Assay: The cytotoxicity of this compound on HeLa cells was determined using a standard MTT or similar viability assay. The 50% cytotoxic concentration (CC50) was calculated.
Favipiravir In Vitro Assay (Ebola Virus Inhibition)
The in vitro anti-Ebola virus activity of Favipiravir was evaluated in a BSL-4 laboratory.[6]
-
Cell Culture: Vero E6 cells were maintained in MEM supplemented with 10% FBS, L-glutamine, and antibiotics.
-
Virus Infection: Confluent monolayers of Vero E6 cells in 96-well plates were infected with the Ebola virus (e.g., Kikwit or Makona strain) at a specific multiplicity of infection (MOI).
-
Drug Treatment: Immediately after infection, the cell culture medium was replaced with fresh medium containing serial dilutions of Favipiravir.
-
Endpoint Analysis: After a defined incubation period (e.g., 72 hours), the antiviral effect was quantified. This was typically done by measuring the reduction in viral cytopathic effect (CPE) or by quantifying the viral RNA load in the supernatant using RT-qPCR.
-
Data Analysis: The 50% effective concentration (EC50) was calculated by determining the drug concentration required to inhibit viral activity by 50% compared to untreated controls.
-
Cytotoxicity Assay: The cytotoxicity of Favipiravir in Vero E6 cells was assessed in parallel using a neutral red uptake assay or similar method to determine the CC50.
Favipiravir In Vivo NHP Study
The efficacy of Favipiravir was tested in a cynomolgus macaque model of Ebola virus disease.[2]
-
Animal Model: Adult cynomolgus macaques were used in the study, which was conducted in a BSL-4 facility.
-
Virus Challenge: Animals were challenged with a lethal dose of the Ebola virus (Gabon 2001 strain) via intramuscular injection.
-
Drug Administration: Treatment with Favipiravir or a placebo was initiated two days prior to the virus challenge. The drug was administered intravenously twice daily (BID) for 14 days. Different dose cohorts were evaluated (100, 150, and 180 mg/kg).
-
Monitoring: Animals were monitored daily for clinical signs of disease, weight loss, and other signs of morbidity. Blood samples were collected at regular intervals to determine viral load and other hematological and biochemical parameters.
-
Endpoint: The primary endpoint was survival at the end of the study period (e.g., 21 or 28 days).
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the proposed mechanism of action for each drug and a general workflow for antiviral screening.
Caption: Proposed mechanism of action for this compound.
References
- 1. Early control of viral load by favipiravir promotes survival to Ebola virus challenge and prevents cytokine storm in non-human primates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antiviral efficacy of favipiravir against Ebola virus: A translational study in cynomolgus macaques - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of potential inhibitors of protein-protein interaction useful to fight against Ebola and other highly pathogenic viruses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Identification of promising anti-EBOV inhibitors: de novo drug design, molecular docking and molecular dynamics studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel Small Molecule Entry Inhibitors of Ebola Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Head-to-Head Study of Small Molecule EBOV Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The global threat of Ebola virus disease (EVD) underscores the urgent need for effective antiviral therapeutics. While monoclonal antibody treatments have shown promise and received regulatory approval, small molecule inhibitors offer advantages in terms of broad-spectrum potential, oral bioavailability, and manufacturing scalability. This guide provides a comparative analysis of leading small molecule inhibitors targeting the Ebola virus (EBOV), with a focus on their mechanisms of action, in vitro efficacy, and in vivo performance based on available experimental data.
In Vitro Efficacy of Small Molecule EBOV Inhibitors
The following table summarizes the in vitro activity of several small molecule inhibitors against Ebola virus. These studies utilize various cell-based assays to determine the concentration of the compound required to inhibit viral activity by 50% (IC50 or EC50) and the concentration that causes a 50% reduction in cell viability (CC50). The selectivity index (SI), calculated as CC50/IC50, provides a measure of the compound's therapeutic window.
| Compound | Target/Mechanism of Action | Assay System | Cell Line | IC50/EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |
| Remdesivir (GS-5734) | RNA-dependent RNA polymerase (RdRp) inhibitor | Recombinant EBOV-GFP | Huh7 | 0.08 | >10 | >125 | [1][2] |
| Favipiravir (T-705) | RNA-dependent RNA polymerase (RdRp) inhibitor | Infectious EBOV | Vero E6 | 67 | >1000 | >15 | [3] |
| BCX4430 | Adenosine analog, RNA chain terminator | Infectious EBOV | Vero E6 | 1.9 | >100 | >52 | [3] |
| Toremifene | Viral Entry Inhibitor (GP interaction) | Infectious EBOV | Vero | 0.162 | Not Reported | Not Reported | [4] |
| Clomiphene | Viral Entry Inhibitor (GP interaction) | Infectious EBOV | Vero | 2.42 | Not Reported | Not Reported | [4] |
| Sertraline | Viral Entry Inhibitor | eGFP-EBOV | Vero E6 | 1.6 | 17.5 | 10.9 | [5] |
| Bepridil | Viral Entry Inhibitor | eGFP-EBOV | Vero E6 | 0.8 | 10.2 | 12.8 | [5] |
| MBX2254 | Viral Entry Inhibitor (NPC1 interaction) | Infectious EBOV-Zaire | Not Specified | ~0.28 | >50 | >178 | [6] |
| MBX2270 | Viral Entry Inhibitor (NPC1 interaction) | Infectious EBOV-Zaire | Not Specified | ~10 | >50 | >5 | [6] |
| MCCB4 | Nucleoprotein (NP) inhibitor | EBOV Minigenome | BSR-T7 | 4.8 | >100 | >20.8 | [7] |
| Leupeptin | Cathepsin Inhibitor | Pseudovirus | A549 | 0.41 | Not Reported | Not Reported | [8] |
| CA-074 | Cathepsin B Inhibitor | Pseudovirus | A549 | 28.43 | Not Reported | Not Reported | [8] |
| Cathepsin L Inhibitor III | Cathepsin L Inhibitor | Pseudovirus | A549 | 0.75 | Not Reported | Not Reported | [8] |
In Vivo Efficacy of Small Molecule EBOV Inhibitors
Animal models are crucial for evaluating the in vivo efficacy of potential EVD therapeutics. The following table summarizes survival data from studies in rodent and non-human primate (NHP) models.
| Compound | Animal Model | Challenge Virus | Treatment Regimen | Survival (%) | Key Findings | Reference |
| Favipiravir | Cynomolgus Macaque | EBOV | 180 mg/kg/day IV for 10 days, initiated 6 days post-infection | 50 | Delayed time to death in non-survivors and reduced viral loads.[9] | [9] |
| Bepridil | Mouse | Mouse-adapted EBOV | 10 mg/kg intraperitoneally, once daily for 10 days, initiated 1 day post-infection | 100 | Complete protection from lethal challenge.[5] | [5] |
| Sertraline | Mouse | Mouse-adapted EBOV | 10 mg/kg intraperitoneally, once daily for 10 days, initiated 1 day post-infection | 70 | Significant protection compared to vehicle control.[5] | [5] |
| Aloperine derivative 2e | BALB/c mice | HIV-EBOV GP pseudovirus | Not specified | Not applicable | Reduced presence of pseudovirus in treated mice.[4] | [4] |
Experimental Protocols
In Vitro Antiviral Assays
1. Pseudovirus Neutralization Assay: This assay is a common primary high-throughput screening method performed under BSL-2 conditions.[6][8]
-
Principle: A replication-defective viral core (e.g., from HIV or VSV) is engineered to express the Ebola virus glycoprotein (GP) on its surface and a reporter gene (e.g., luciferase or GFP) in its genome. Inhibition of viral entry is measured by a reduction in reporter gene expression.
-
Methodology:
-
HEK293T cells are co-transfected with plasmids encoding the viral core, the reporter gene, and the EBOV GP to produce pseudoviruses.
-
Target cells (e.g., A549, Vero E6) are seeded in 96-well plates.
-
The cells are pre-incubated with serial dilutions of the test compound for 1 hour.
-
Pseudoviruses are added to the wells, and the plates are incubated for 48-72 hours.
-
Reporter gene expression is quantified using a luminometer or fluorescence plate reader.
-
The 50% inhibitory concentration (IC50) is calculated from the dose-response curve.
-
-
Cytotoxicity Assay: A parallel assay is conducted without the virus to determine the 50% cytotoxic concentration (CC50) of the compound using methods like CellTiter-Glo.[10]
2. EBOV Minigenome Assay: This BSL-2 assay specifically screens for inhibitors of the viral RNA polymerase complex.[7][11][12]
-
Principle: A plasmid encoding a "minigenome" consisting of a reporter gene flanked by the EBOV leader and trailer sequences is co-transfected into cells with plasmids expressing the essential components of the EBOV polymerase complex (NP, VP35, VP30, and L). Inhibition of the polymerase complex is measured by a decrease in reporter gene expression.
-
Methodology:
-
HEK293T or BSR-T7 cells are transfected with the minigenome plasmid and the polymerase component expression plasmids.
-
The transfected cells are then treated with the test compounds.
-
After 24-48 hours, the cells are lysed, and the reporter gene activity is measured.
-
The 50% effective concentration (EC50) is determined.
-
3. Infectious EBOV Assay (BSL-4): This is the gold-standard in vitro assay to confirm the antiviral activity of compounds against live, replication-competent Ebola virus.[10]
-
Principle: The ability of a compound to inhibit the replication of wild-type EBOV in a susceptible cell line is measured.
-
Methodology:
-
Vero E6 or other susceptible cells are seeded in 96-well plates inside a BSL-4 facility.
-
Cells are treated with various concentrations of the test compound.
-
The cells are then infected with a known multiplicity of infection (MOI) of EBOV.
-
After a defined incubation period (e.g., 72 hours), the antiviral effect is quantified by various methods, such as immunofluorescence staining for a viral antigen (e.g., VP40), plaque reduction assay, or qRT-PCR for viral RNA.[10]
-
In Vivo Efficacy Studies
1. Mouse Model:
-
Model: BALB/c or C57BL/6 mice are infected with a mouse-adapted strain of EBOV.
-
Methodology:
-
Mice are infected with a lethal dose of mouse-adapted EBOV.
-
Treatment with the test compound or vehicle control is initiated at a specified time point post-infection and continued for a defined duration.
-
Animals are monitored daily for clinical signs of disease and survival.
-
In some studies, viral load in the blood or tissues is quantified at different time points.[5]
-
2. Non-Human Primate (NHP) Model:
-
Model: Cynomolgus or rhesus macaques are considered the gold standard for EVD research as the disease progression closely mimics human infection.
-
Methodology:
-
NHPs are infected with a lethal dose of EBOV.
-
Treatment is initiated at a specific time before or after infection.
-
Animals are closely monitored for clinical signs, weight loss, and changes in hematological and biochemical parameters.
-
Viral loads in the blood are regularly measured.
-
The primary endpoint is survival.[9]
-
Signaling Pathways and Experimental Workflows
Ebola Virus Entry Pathway and Points of Inhibition
The entry of the Ebola virus into a host cell is a multi-step process that presents several targets for small molecule inhibitors.
Caption: Ebola virus entry pathway and the targets of various small molecule entry inhibitors.
EBOV RNA Polymerase Inhibition by Nucleoside Analogs
Nucleoside analogs like Remdesivir are a major class of EBOV inhibitors that target the viral RNA-dependent RNA polymerase (RdRp), which is essential for viral genome replication and transcription.
Caption: Mechanism of action for the RNA polymerase inhibitor Remdesivir.[1][2][13]
Experimental Workflow for a High-Throughput Screening (HTS) Campaign
The identification of novel small molecule inhibitors often begins with a high-throughput screening campaign.
Caption: A typical high-throughput screening workflow for the discovery of anti-EBOV compounds.
References
- 1. [PDF] Mechanism of Inhibition of Ebola Virus RNA-Dependent RNA Polymerase by Remdesivir | Semantic Scholar [semanticscholar.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. csmres.co.uk [csmres.co.uk]
- 4. Small molecule drug discovery for Ebola virus disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Novel Small Molecule Entry Inhibitors of Ebola Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of a small molecule inhibitor of Ebola virus genome replication and transcription using in silico screening - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparative analyses of small molecule and antibody inhibition on glycoprotein‐mediated entry of Měnglà virus with other filoviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Early control of viral load by favipiravir promotes survival to Ebola virus challenge and prevents cytokine storm in non-human primates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. High-Throughput Minigenome System for Identifying Small-Molecule Inhibitors of Ebola Virus Replication - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Minigenome-Based Reporter System Suitable for High-Throughput Screening of Compounds Able To Inhibit Ebolavirus Replication and/or Transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Mechanism of Inhibition of Ebola Virus RNA-Dependent RNA Polymerase by Remdesivir - PMC [pmc.ncbi.nlm.nih.gov]
Confirming Target Engagement of Ebola Virus Inhibitors in a Cellular Context: A Comparative Guide
The development of effective antiviral therapeutics against the Ebola virus (EBOV) hinges on the definitive confirmation that a candidate molecule interacts with its intended viral or host target within the complex environment of a living cell. This guide provides a comparative overview of key experimental methodologies for confirming the target engagement of small molecule inhibitors, using the hypothetical inhibitor "Ebov-IN-4" as a case study. We present detailed protocols for widely applicable techniques and offer visual workflows to aid in experimental design.
The Ebola virus genome encodes several key proteins that are essential for its lifecycle, including the glycoprotein (GP) for viral entry, the RNA-dependent RNA polymerase (L) for replication, and viral proteins VP35 and VP40, which are involved in immune evasion, replication, and virion assembly.[1][2][3][4] These proteins are primary targets for the development of small molecule inhibitors.
Comparative Analysis of Target Engagement Methodologies
A variety of biophysical and cell-based assays can be employed to confirm and characterize the interaction between a small molecule inhibitor and its protein target. The choice of method depends on the nature of the target, the availability of reagents, and the specific questions being addressed (e.g., direct binding, functional inhibition). Below is a comparison of common techniques.
| Method | Principle | Throughput | Cellular Context | Direct/Indirect | Key Advantages | Limitations |
| Cellular Thermal Shift Assay (CETSA) | Ligand binding stabilizes the target protein against thermal denaturation.[5][6] | Low to Medium | Yes (intact cells, tissues) | Direct | Label-free; confirms intracellular target engagement.[5] | Target-specific antibody required for Western blot detection; not suitable for all proteins. |
| Biolayer Interferometry (BLI) | Measures changes in the interference pattern of light reflected from a biosensor tip as molecules bind and dissociate.[7][8] | Medium to High | No (purified components) | Direct | Real-time kinetics (ka, kd) and affinity (KD) determination; label-free.[8][9] | Requires purified protein and immobilization; potential for artifacts from immobilization. |
| Surface Plasmon Resonance (SPR) | Detects changes in the refractive index at the surface of a sensor chip upon binding of an analyte to an immobilized ligand.[10][11] | Medium | No (purified components) | Direct | High sensitivity; provides kinetic and affinity data.[12] | Requires specialized equipment; susceptible to bulk refractive index changes.[9] |
| Isothermal Titration Calorimetry (ITC) | Measures the heat change upon binding of a ligand to a protein to determine binding affinity, stoichiometry, and thermodynamics.[13] | Low | No (purified components) | Direct | Provides a complete thermodynamic profile of the interaction (ΔH, ΔS).[13] | Requires large amounts of pure protein; low throughput. |
| Pseudotyped Virus Entry Assay | Uses a replication-deficient virus (e.g., VSV or HIV) expressing the EBOV GP to measure inhibition of viral entry.[14][15] | High | Yes | Indirect (Functional) | High-throughput compatible; suitable for BSL-2 labs. | Only applicable to inhibitors of viral entry (GP). |
| Immunoprecipitation (Co-IP) | An antibody to a target protein is used to pull it out of a cell lysate, along with any interacting proteins or small molecules. | Low | Yes | Indirect | Can confirm disruption of protein-protein interactions in a cellular context. | Can be prone to false positives/negatives; does not directly measure binding. |
| Enzyme-Linked Immunosorbent Assay (ELISA) | Can be configured in a competitive format to measure the binding of a small molecule to its target protein. | High | No (purified components) | Direct/Indirect | High-throughput; widely available technology. | Requires specific antibodies and labeled reagents. |
Experimental Protocols
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method for verifying and quantifying the engagement of a drug with its target in intact cells and tissues.[5] The principle is that a protein becomes more resistant to heat-induced denaturation when it is bound to a ligand.[6]
Objective: To determine if this compound binds to its target protein in cultured human cells.
Materials:
-
HEK293T or other suitable human cell line
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
This compound and vehicle control (e.g., DMSO)
-
Phosphate-buffered saline (PBS)
-
Protease and phosphatase inhibitor cocktails
-
Lysis buffer (e.g., RIPA buffer)
-
Antibody specific to the target protein (e.g., anti-VP35, anti-GP)
-
Secondary HRP-conjugated antibody
-
Reagents and equipment for SDS-PAGE and Western blotting
Protocol:
-
Cell Culture and Treatment:
-
Plate cells and grow to 80-90% confluency.
-
Treat cells with various concentrations of this compound or vehicle control for a predetermined time (e.g., 1-2 hours) in serum-free media.
-
-
Heating Step:
-
Harvest cells by trypsinization or scraping, wash with PBS, and resuspend in PBS containing protease inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots at a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes using a PCR machine, followed by cooling at 4°C for 3 minutes.[16] A no-heat control is kept on ice.
-
-
Cell Lysis and Fractionation:
-
Detection and Analysis:
-
Carefully collect the supernatant (soluble fraction).
-
Determine the protein concentration of each sample.
-
Analyze equal amounts of protein from each sample by SDS-PAGE and Western blotting using an antibody specific for the target protein.
-
Quantify the band intensities. A higher band intensity in the this compound-treated sample compared to the vehicle control at a given temperature indicates thermal stabilization and thus, target engagement.
-
Plot the percentage of soluble protein against temperature to generate a melting curve. A shift in the melting temperature (Tm) confirms target engagement.
-
Biolayer Interferometry (BLI)
BLI is a label-free technology used to measure real-time biomolecular interactions.[8] It is ideal for characterizing the binding kinetics and affinity of a small molecule to a purified target protein.
Objective: To determine the binding kinetics (k_on, k_off) and affinity (K_D) of this compound to its purified target protein.
Materials:
-
BLI instrument (e.g., Octet system)
-
Biosensors appropriate for the target protein (e.g., Streptavidin (SA) for biotinylated protein, Ni-NTA for His-tagged protein)
-
Purified, recombinant target protein (e.g., EBOV VP40)
-
This compound at various concentrations
-
Assay buffer (e.g., PBS with 0.05% Tween-20 and 1% BSA)
Protocol:
-
Assay Setup:
-
Hydrate the biosensors in the assay buffer for at least 10 minutes in a 96-well plate.
-
Prepare a dilution series of this compound in the assay buffer. Also include a buffer-only control.
-
Prepare the purified target protein for immobilization onto the biosensors.
-
-
Immobilization (Loading):
-
Immobilize the purified target protein onto the biosensor surface until a stable signal is achieved (typically a shift of 1-2 nm). This step involves dipping the hydrated biosensors into a well containing the protein solution.
-
-
Baseline:
-
Move the biosensors with the immobilized protein into wells containing only the assay buffer to establish a stable baseline.
-
-
Association:
-
Move the biosensors into the wells containing the different concentrations of this compound to measure the binding (association) phase. The change in the interference signal is monitored in real-time.
-
-
Dissociation:
-
After the association step, move the biosensors back into the wells with only assay buffer to measure the dissociation of this compound from the target protein.
-
-
Data Analysis:
-
The instrument's software is used to process the raw data. The association and dissociation curves are globally fitted to a 1:1 binding model to calculate the association rate constant (k_on), the dissociation rate constant (k_off), and the equilibrium dissociation constant (K_D = k_off / k_on).
-
Visualizations
Signaling Pathway: EBOV Glycoprotein-Mediated Entry
Caption: Simplified pathway of Ebola virus entry into a host cell mediated by the glycoprotein (GP).
Experimental Workflow: Cellular Thermal Shift Assay (CETSA)
Caption: Step-by-step workflow for the Cellular Thermal Shift Assay (CETSA).
Logical Relationship: Assay Selection Guide
Caption: Decision tree for selecting an appropriate target engagement assay.
References
- 1. Identification of Ebola Virus Inhibitors Targeting GP2 Using Principles of Molecular Mimicry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of Prospective Ebola Virus VP35 and VP40 Protein Inhibitors from Myxobacterial Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Therapeutic Strategies against Ebola Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ebola - Wikipedia [en.wikipedia.org]
- 5. Cellular thermal shift assay - Wikipedia [en.wikipedia.org]
- 6. The cellular thermal shift assay for evaluating drug target interactions in cells | Springer Nature Experiments [experiments.springernature.com]
- 7. paralab-bio.es [paralab-bio.es]
- 8. Frontiers | Bio-Layer Interferometry Analysis of the Target Binding Activity of CRISPR-Cas Effector Complexes [frontiersin.org]
- 9. Bio-layer Interferometry for Measuring Kinetics of Protein-protein Interactions and Allosteric Ligand Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Biophysical Screening for the Discovery of Small-Molecule Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Measuring Interactions Between Proteins and Small Molecules or Nucleic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Biophysical methods in drug discovery from small molecule to pharmaceutical - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Structure-Based in Silico Screening Identifies a Potent Ebolavirus Inhibitor from a Traditional Chinese Medicine Library - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A cellular thermal shift assay for detecting amino acid sites involved in drug target engagement - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking Ebov-IN-4 Against Known Ebola Virus Entry Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the Ebola virus (EBOV) entry inhibitor, Ebov-IN-4, with established inhibitors, toremifene and clomiphene. The information is compiled from publicly available experimental data to assist researchers in evaluating potential therapeutic candidates.
Introduction to Ebola Virus Entry Inhibition
The entry of the Ebola virus into host cells is a multi-step process and a critical target for antiviral drug development. This process begins with the attachment of the viral glycoprotein (GP) to the host cell surface, followed by internalization into endosomes. Within the endosome, the viral GP is cleaved by host proteases, such as cathepsins, which exposes the receptor-binding site. The cleaved GP then binds to the intracellular receptor, Niemann-Pick C1 (NPC1). This binding triggers a conformational change in GP, leading to the fusion of the viral and endosomal membranes and the release of the viral genome into the cytoplasm, initiating infection. Entry inhibitors aim to disrupt one or more of these critical steps.
Comparative Analysis of Ebola Virus Entry Inhibitors
This section provides a comparative overview of this compound, a novel benzothiazepine inhibitor, against the well-characterized entry inhibitors, toremifene and clomiphene.
Data Presentation
| Inhibitor | Chemical Class | Target/Mechanism of Action (MoA) | Antiviral Activity (IC50/EC50) | Cell Line | Assay Type | Reference(s) |
| This compound | Benzothiazepine | Ebola virus (EBOV) inhibitor; precise mechanism not fully elucidated, but inhibits EBOV-GP-pseudotype virus entry. | 64.9% inhibition at 10 µM | Not Specified | EBOV-GP-pseudotyped virus entry assay | [1] |
| Toremifene | Selective Estrogen Receptor Modulator (SERM) | Interferes with a late stage of viral entry, likely by destabilizing the viral glycoprotein (GP) and preventing fusion with the endosomal membrane.[2][3] | ~1 µM - 16 µM | Vero, SNB19, HEK293T | EBOV VLP entry assay, infectious EBOV assay | [2][3] |
| Clomiphene | Selective Estrogen Receptor Modulator (SERM) | Interferes with a late stage of viral entry, likely by preventing fusion of the viral envelope with the endosomal membrane.[4][5] | ~1.0 µM - 3.83 µM | HEK293T/17, Vero E6 | EBOV trVLP infection assay, VLP entry assay, infectious EBOV assay | [4] |
Note: IC50/EC50 values can vary depending on the specific experimental conditions, including the virus strain, cell line, and assay format. The data presented here are for comparative purposes.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Ebola Virus-Pseudotyped Particle (EBOVpp) Entry Assay (Luciferase-Based)
This assay utilizes replication-defective viral particles (e.g., from HIV-1 or VSV) that have been engineered to express the Ebola virus glycoprotein (GP) on their surface and carry a reporter gene, such as luciferase. Inhibition of viral entry is quantified by a reduction in luciferase activity in the target cells.
Materials:
-
HEK293T cells (for pseudovirus production)
-
Target cells (e.g., Huh7, Vero E6)
-
Plasmids:
-
EBOV GP expression plasmid
-
Packaging plasmid (e.g., HIV-1 gag-pol)
-
Reporter plasmid (e.g., luciferase)
-
-
Transfection reagent
-
Cell culture medium and supplements
-
Test compounds (this compound, toremifene, clomiphene)
-
Luciferase assay reagent
-
Luminometer
Protocol:
-
Pseudovirus Production:
-
Co-transfect HEK293T cells with the EBOV GP expression plasmid, packaging plasmid, and reporter plasmid using a suitable transfection reagent.
-
Incubate the cells for 48-72 hours to allow for pseudovirus production.
-
Harvest the cell culture supernatant containing the pseudotyped viral particles.
-
Clarify the supernatant by centrifugation to remove cell debris.
-
(Optional) Concentrate the pseudovirus stock.
-
-
Inhibition Assay:
-
Seed target cells in a 96-well plate and allow them to adhere overnight.
-
Prepare serial dilutions of the test compounds.
-
Pre-incubate the target cells with the diluted compounds for 1 hour at 37°C.
-
Add the EBOVpp to the wells containing the cells and compounds.
-
Incubate for 48-72 hours at 37°C.
-
Lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's instructions.
-
Calculate the percentage of inhibition relative to untreated control wells and determine the IC50 value.
-
Live Ebola Virus Infection Assay (Plaque Assay)
This assay measures the ability of a compound to inhibit the replication of live, infectious Ebola virus. Inhibition is quantified by a reduction in the number of viral plaques formed in a cell monolayer. This protocol must be performed in a Biosafety Level 4 (BSL-4) laboratory.
Materials:
-
Vero E6 cells or other susceptible cell lines
-
Live Ebola virus stock
-
Cell culture medium and supplements
-
Test compounds
-
Agarose or other overlay medium
-
Crystal violet staining solution
-
Formalin (for fixation)
Protocol:
-
Cell Plating:
-
Seed Vero E6 cells in 6-well plates to form a confluent monolayer.
-
-
Infection and Treatment:
-
Prepare serial dilutions of the live Ebola virus stock.
-
Remove the culture medium from the cell monolayers and infect the cells with the diluted virus for 1 hour at 37°C.
-
During the infection period, prepare the overlay medium containing different concentrations of the test compounds.
-
After incubation, remove the viral inoculum and wash the cells.
-
Add the overlay medium containing the test compounds to the wells.
-
-
Plaque Formation and Visualization:
-
Incubate the plates at 37°C for 7-10 days to allow for plaque formation.
-
Fix the cells with formalin.
-
Remove the overlay and stain the cell monolayer with crystal violet.
-
Wash the plates and allow them to dry.
-
Count the number of plaques in each well.
-
Calculate the percentage of plaque reduction compared to the untreated control and determine the IC50 value.
-
Mandatory Visualizations
Ebola Virus Entry Pathway and Points of Inhibition
The following diagram illustrates the key steps in the Ebola virus entry pathway and highlights the proposed points of inhibition for entry inhibitors.
Caption: Ebola Virus Entry Pathway and Proposed Inhibition.
Experimental Workflow: Pseudotyped Virus Entry Assay
The diagram below outlines the workflow for the Ebola virus-pseudotyped particle (EBOVpp) entry assay.
Caption: Workflow for EBOVpp Entry Assay.
References
Safety Operating Guide
Navigating the Forefront of Ebola Virus Research: A Comprehensive Guide to Handling Ebov-IN-4
For researchers, scientists, and drug development professionals at the vanguard of antiviral research, the safe and effective handling of novel compounds is paramount. This document provides essential, immediate safety and logistical information for the handling of Ebov-IN-4, a potent inhibitor of the Ebola virus. Adherence to these guidelines is critical for ensuring personnel safety and maintaining the integrity of experimental outcomes.
Due to the novel nature of this compound, specific quantitative data on its toxicological properties are not yet publicly available. Therefore, it must be handled with the utmost caution, assuming it to be a potent pharmacological agent with potential biological activity. The following procedures are based on best practices for handling potent, biologically active small molecules in a laboratory setting and draw upon safety protocols for handling the Ebola virus itself to establish a high standard of containment and care.
Immediate Safety and Handling Protocols
All personnel must be thoroughly trained in the procedures outlined below before handling this compound. A designated work area within the laboratory should be established for the handling of this compound.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory to prevent dermal, ocular, and respiratory exposure.
| PPE Component | Specification | Rationale |
| Gloves | Double-gloving with nitrile gloves.[1] | Provides a primary barrier against skin contact. Double-gloving allows for safe removal of the outer layer in case of contamination. |
| Lab Coat | Disposable, fluid-resistant lab coat. | Protects personal clothing and skin from spills and contamination. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles.[1] | Prevents accidental splashes from reaching the eyes. |
| Respiratory Protection | A fit-tested N95 respirator or higher.[1] | Recommended when handling the powdered form of the compound to prevent inhalation of fine particles. |
| Shoe Covers | Disposable shoe covers. | Prevents the tracking of contaminants out of the designated work area. |
Engineering Controls
The use of engineering controls is the primary method for minimizing exposure.
| Control | Specification | Rationale |
| Fume Hood | All handling of powdered this compound and preparation of stock solutions must be conducted in a certified chemical fume hood. | Provides containment of airborne particles and vapors, protecting the user and the laboratory environment. |
| Safety Shower & Eyewash Station | Must be readily accessible and tested regularly.[2] | For immediate decontamination in case of accidental large-scale exposure. |
Experimental Workflow and Disposal Plan
A clear and logical workflow is essential for the safe handling and disposal of this compound. The following diagram outlines the key steps.
Caption: A diagram illustrating the procedural flow for the safe handling and disposal of this compound.
Step-by-Step Handling and Disposal Procedures
Preparation:
-
Don PPE: Before entering the designated work area, put on all required personal protective equipment as specified in the table above.
-
Prepare Work Area: Ensure the chemical fume hood is functioning correctly. Cover the work surface with absorbent, disposable bench paper.
Handling:
-
Weighing: Carefully weigh the powdered this compound in the fume hood. Use anti-static weigh paper or a tared container to minimize dispersal of the powder.
-
Solution Preparation: Prepare stock solutions by slowly adding the solvent to the powdered compound to avoid splashing. Cap the container securely.
-
Aliquoting: Aliquot the stock solution into smaller, clearly labeled vials for individual experiments.
Experimentation:
-
Cell Treatment: When treating cell cultures or performing other experimental procedures, handle all solutions containing this compound within a biological safety cabinet.
-
Incubation and Analysis: Follow standard laboratory procedures for incubation and analysis.
Disposal:
-
Solid Waste: All disposable items that have come into contact with this compound (e.g., pipette tips, tubes, gloves, bench paper) should be considered contaminated.[1] These items should be collected in a designated, leak-proof biohazard bag within the fume hood.[1]
-
Liquid Waste: All liquid waste containing this compound, including cell culture media, should be collected in a clearly labeled, sealed container for hazardous chemical waste. Do not pour down the drain.
-
Decontamination: The work area and any non-disposable equipment should be decontaminated with a suitable disinfectant, such as a 1:10 dilution of household bleach, followed by a rinse with 70% ethanol.[3]
-
Final Disposal: All waste must be disposed of in accordance with institutional and local regulations for hazardous chemical and biological waste.[4] Incineration is the preferred method for the final disposal of contaminated solid waste.[4]
Emergency Procedures
Spill:
-
Small Spill (in fume hood):
-
Alert others in the immediate area.
-
Use an absorbent material to soak up the spill.
-
Wipe the area with a suitable disinfectant.
-
Dispose of all cleanup materials as hazardous waste.
-
-
Large Spill (outside fume hood):
-
Evacuate the immediate area.
-
Alert your supervisor and the institutional safety office immediately.
-
Prevent others from entering the area.
-
Follow the instructions of the emergency response team.
-
Exposure:
-
Skin Contact: Immediately wash the affected area with soap and copious amounts of water for at least 15 minutes.[2] Remove contaminated clothing.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes at an eyewash station.[2]
-
Inhalation: Move to fresh air immediately.
-
Seek Medical Attention: In all cases of exposure, seek immediate medical attention and provide as much information as possible about the compound.
By adhering to these stringent safety protocols, researchers can confidently work with this compound, advancing our understanding of the Ebola virus and contributing to the development of life-saving therapeutics while ensuring a safe and secure laboratory environment.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
